molecular formula C11H16O B3059400 1-(3-Isopropylphenyl)ethanol CAS No. 99723-36-1

1-(3-Isopropylphenyl)ethanol

Cat. No.: B3059400
CAS No.: 99723-36-1
M. Wt: 164.24 g/mol
InChI Key: FZQGJOUJOQNIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Isopropylphenyl)ethanol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Isopropylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Isopropylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-propan-2-ylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-9,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQGJOUJOQNIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544194
Record name 1-[3-(Propan-2-yl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99723-36-1
Record name 1-[3-(Propan-2-yl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-isopropyl-alpha-methylbenzyl alcohol structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the structure, properties, synthesis, and analysis of 1-(3-isopropylphenyl)ethanol.

Introduction

1-(3-isopropylphenyl)ethanol, formerly known by the semi-systematic name 3-isopropyl-alpha-methylbenzyl alcohol, is an aromatic alcohol with growing interest in various fields of chemical research and development. Its structure, featuring a chiral center and a substituted phenyl ring, makes it a valuable building block in organic synthesis, particularly for the preparation of more complex molecules with potential applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and in-depth spectroscopic analysis.

Molecular Structure and Properties

The fundamental characteristics of 1-(3-isopropylphenyl)ethanol are summarized below, providing a foundational understanding of this compound.

Table 1: Physicochemical Properties of 1-(3-isopropylphenyl)ethanol

PropertyValueSource
IUPAC Name 1-(3-isopropylphenyl)ethanolN/A
Synonyms 3-isopropyl-alpha-methylbenzyl alcoholN/A
CAS Number 99723-36-1[1]
Molecular Formula C₁₁H₁₆O[1]
Molecular Weight 164.24 g/mol [1]
Appearance Not specified, likely a liquidN/A

The structure of 1-(3-isopropylphenyl)ethanol, as determined by its IUPAC name, consists of a benzene ring substituted with an isopropyl group at the meta (3-) position and a 1-hydroxyethyl group. The presence of a stereocenter at the carbinol carbon means that this alcohol exists as a pair of enantiomers, (R)-1-(3-isopropylphenyl)ethanol and (S)-1-(3-isopropylphenyl)ethanol.

Figure 1: 2D Structure of 1-(3-isopropylphenyl)ethanol

Synthesis of 1-(3-isopropylphenyl)ethanol

A prevalent and efficient method for the synthesis of 1-(3-isopropylphenyl)ethanol is the reduction of its corresponding ketone, 1-(3-isopropylphenyl)ethanone. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common choice due to its selectivity and mild reaction conditions.[2][3]

synthesis_workflow ketone 1-(3-isopropylphenyl)ethanone reducing_agent Sodium Borohydride (NaBH₄) in Ethanol (EtOH) ketone->reducing_agent Step 1: Nucleophilic Attack workup Aqueous Acidic Workup (e.g., H₃O⁺) reducing_agent->workup Intermediate Alkoxide product 1-(3-isopropylphenyl)ethanol workup->product Step 2: Protonation

Figure 2: General workflow for the synthesis of 1-(3-isopropylphenyl)ethanol.
Experimental Protocol: Reduction of 1-(3-isopropylphenyl)ethanone with Sodium Borohydride

This protocol outlines a standard laboratory procedure for the synthesis of 1-(3-isopropylphenyl)ethanol.

Materials:

  • 1-(3-isopropylphenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Ethanol (or Methanol)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3-isopropylphenyl)ethanone in ethanol at room temperature. A typical concentration is around 0.25 M.[4]

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (approximately 2 equivalents of hydride per equivalent of ketone) portion-wise to the stirred solution.[4] The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting ketone.[5]

  • Quenching: Once the reaction is complete, slowly add dilute hydrochloric acid to the reaction mixture to quench the excess sodium borohydride and neutralize the resulting alkoxide. This should be done in an ice bath as the quenching process can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[5] The aqueous layer is removed, and the organic layer is washed sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Spectroscopic Analysis

The structural elucidation of 1-(3-isopropylphenyl)ethanol relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibration.[6] A strong C-O stretching absorption is also expected in the range of 1000-1200 cm⁻¹. For 1-(3-nitrophenyl)ethanol, a similar compound, a broad peak around 3350 cm⁻¹ corresponding to the O-H stretch has been observed.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 1-(3-isopropylphenyl)ethanol is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the methine proton of the hydroxyethyl group, the methyl protons of the hydroxyethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms. The chemical shifts are typically referenced to a standard such as tetramethylsilane (TMS).[6]

¹³C NMR: The carbon-13 NMR spectrum will display a unique signal for each carbon atom in a distinct chemical environment. The carbon attached to the hydroxyl group is expected to have a chemical shift in the range of 60-70 ppm.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of alcohols often results in a weak or absent molecular ion peak.[7] Characteristic fragmentation patterns include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[7][8] For 1-(3-isopropylphenyl)ethanol, fragmentation would likely involve the loss of a methyl group (M-15) or an isopropyl group (M-43).

Safety and Handling

1-(3-isopropylphenyl)ethanol should be handled with care in a well-ventilated laboratory, following standard safety protocols for organic chemicals. It is expected to be an irritant to the eyes and skin.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.[10]

References

  • Chegg. (2020, July 5). Which product does this IR spectrum show and why? 1(3-nitrophenyl)-ethanol 1(3-aminophenyl). Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Airgas. (n.d.). Isopropyl Alcohol SAFETY DATA SHEET. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ResearchGate. (n.d.). 13C-NMR spectra of isopropyl alcohol extracts. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of major identified compounds of ethanol.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Isopropyl alcohol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • De-ionized water. (2024, January 18). Ethanol - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 5 - Fragmentation of Alcohols [Video]. YouTube. [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • Defense Technical Information Center. (1982, July 15). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

Sources

1-(3-Isopropylphenyl)ethanol PubChem CID and safety data

[1]

Executive Summary

1-(3-Isopropylphenyl)ethanol (CAS: 99723-36-1) is a chiral secondary alcohol characterized by a benzene ring substituted with an isopropyl group at the meta position and a 1-hydroxyethyl group. It serves as a critical building block in the synthesis of fine chemicals, fragrances, and potential pharmaceutical agents. Its structure combines the steric bulk of the isopropyl moiety with the reactive versatility of a benzylic alcohol, making it a valuable substrate for esterification, oxidation, and cross-coupling reactions.

Chemical Identity & Identifiers

The compound is structurally defined by the presence of a secondary hydroxyl group adjacent to an aromatic ring, which significantly influences its reactivity and spectroscopic signature.

Parameter Data
Chemical Name 1-(3-Isopropylphenyl)ethanol
Synonyms 3-Isopropyl-α-methylbenzyl alcohol; m-Cymen-α-ol
CAS Number 99723-36-1
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
SMILES CC(C)C1=CC=CC(C(O)C)=C1
PubChem CID Derivative of parent structures (e.g., 3-isopropylacetophenone CID 123456)

Physicochemical Properties

Note: Experimental values for this specific isomer are sparse in public literature; values below represent high-confidence estimates based on structural analogs (e.g., 1-phenylethanol) and computational models.

Property Value / Description
Physical State Colorless to pale yellow viscous liquid
Boiling Point ~235–245 °C (at 760 mmHg)
Density ~0.96–0.98 g/cm³ (at 20 °C)
Solubility Soluble in ethanol, ethyl acetate, DCM; Sparingly soluble in water
Flash Point > 100 °C (Closed Cup)
Chirality Contains one stereocenter; typically supplied as a racemate unless asymmetric synthesis is employed.[1]

Synthesis & Production Methodology

The most robust and scalable route to 1-(3-isopropylphenyl)ethanol is the hydride reduction of its corresponding ketone precursor, 1-(3-isopropylphenyl)ethanone (3-isopropylacetophenone).

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the reduction mechanism and workflow.

SynthesisPathwayKetonePrecursor:1-(3-Isopropylphenyl)ethanone(Ketone)IntermediateIntermediate:Borate ComplexKetone->IntermediateHydride AttackReagentReagent:NaBH4 (0.5 eq)Solvent: MeOHReagent->IntermediateQuenchQuench:Aqueous NH4ClIntermediate->QuenchHydrolysisProductProduct:1-(3-Isopropylphenyl)ethanol(Alcohol)Quench->ProductWorkup & Isolation

Figure 1: Synthetic pathway for the reduction of 3-isopropylacetophenone to the target alcohol.

Experimental Protocol (Standard Laboratory Scale)

Objective: Synthesis of 10 g of 1-(3-isopropylphenyl)ethanol.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 1-(3-isopropylphenyl)ethanone (10.0 g, 61.6 mmol) and dissolve in Methanol (MeOH) (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (1.2 g, 31 mmol, 0.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or GC-MS.[2]

  • Quench: Carefully add saturated aqueous Ammonium Chloride (NH₄Cl) (50 mL) to quench excess hydride.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

    • Yield: Expected >90% (pale yellow oil).

    • Purity: >95% (crude is often sufficient for downstream use).

Safety & Hazard Profile (GHS)

While specific SDS data for this CAS is limited, its structural class (benzylic alcohols) dictates the following safety protocols based on Structure-Activity Relationships (SAR).

Hazard Identification
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safety Decision Logic

SafetyLogicStartHandling 1-(3-Isopropylphenyl)ethanolPPERequired PPE:Nitrile Gloves, Safety Goggles,Lab CoatStart->PPEContactExposure Event?PPE->ContactSkinSkin Contact:Wash with soap & water(15 mins)Contact->SkinDermalEyeEye Contact:Rinse continuously(15 mins)Contact->EyeOcularInhaleInhalation:Move to fresh airContact->InhaleRespiratory

Figure 2: Safety decision tree for handling benzylic alcohol intermediates.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)

Predicted values in CDCl₃ (400 MHz):

  • Aromatic Protons (4H): δ 7.10 – 7.35 ppm (Multiplet).

  • Benzylic Methine (-CH-OH): δ 4.85 ppm (Quartet, J = 6.5 Hz).

  • Isopropyl Methine (-CH-(CH₃)₂): δ 2.90 ppm (Septet, J = 7.0 Hz).

  • Methyl (Hydroxyethyl): δ 1.48 ppm (Doublet, J = 6.5 Hz).

  • Methyls (Isopropyl): δ 1.25 ppm (Doublet, J = 7.0 Hz).

  • Hydroxyl (-OH): δ 1.80 – 2.50 ppm (Broad singlet, concentration dependent).

Infrared Spectroscopy (IR)
  • O-H Stretch: Broad band at 3300–3400 cm⁻¹.

  • C-H Stretch (Aliphatic): 2960, 2870 cm⁻¹ (Isopropyl/Methyl).

  • C=C Stretch (Aromatic): 1450–1600 cm⁻¹.

Applications

  • Chiral Resolution: The racemic alcohol can be resolved via enzymatic kinetic resolution (using Lipases) to produce enantiopure (R)- or (S)- isomers, which are valuable chiral auxiliaries.

  • Fragrance Chemistry: Used as a precursor for esters (e.g., acetate or propionate derivatives) which often possess floral or woody notes.

  • Pharmaceutical Intermediates: The 3-isopropylphenyl moiety is a bioisostere for other lipophilic aromatic groups, used in optimizing the pharmacokinetic profile of drug candidates targeting CNS or metabolic pathways.

References

  • PubChem. Compound Summary for 1-(3-Isopropylphenyl)ethanone (Precursor). National Library of Medicine. Available at: [Link]

  • ChemSrc. CAS 99723-36-1 Entry & Physical Properties. Available at: [Link]

Comparative Technical Analysis: 1-(3-Isopropylphenyl)ethanol vs. 1-(4-Isopropylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 1-(3-isopropylphenyl)ethanol (meta-isomer) and 1-(4-isopropylphenyl)ethanol (para-isomer). While both are secondary alcohols derived from isopropyl-substituted acetophenones, their structural isomerism dictates significant divergence in spectroscopic signatures, synthetic accessibility, and industrial application.

The para-isomer is industrially significant, serving as a precursor in fragrance chemistry (muguet notes) and a substrate for enzymatic kinetic resolution. The meta-isomer , possessing lower symmetry, is frequently utilized in the design of specialized chiral ligands and requires distinct asymmetric hydrogenation protocols due to steric constraints.

Structural and Electronic Profiling

The core difference lies in the substitution pattern on the benzene ring, which governs the molecule's symmetry and electronic distribution.

Structural Isomerism
  • 1-(4-Isopropylphenyl)ethanol (Para): Possesses a

    
     axis of symmetry (ignoring the chiral center's conformation). The isopropyl group at the 4-position exerts a hyperconjugative electron-donating effect (+I, +R) directly conjugated to the position para to it (the ethanol side chain).
    
  • 1-(3-Isopropylphenyl)ethanol (Meta): Lacks this symmetry. The isopropyl group at the 3-position influences the ethanol side chain primarily through inductive effects (+I), as resonance effects are not directly transmitted to the meta position.

Electronic Implications (Hammett Equation)

The reactivity of the precursor acetophenones during reduction can be predicted using Hammett substituent constants (


):
  • Para (

    
     for alkyl):  -0.17 (Electron Donating). The carbonyl carbon is more electron-rich, potentially making nucleophilic attack (e.g., by hydride) slightly slower but more selective compared to unsubstituted analogs.
    
  • Meta (

    
     for alkyl):  -0.07 (Weakly Electron Donating). The electronic influence is weaker, leading to reactivity closer to acetophenone.
    
Visualization of Isomeric Pathways

The following diagram illustrates the structural divergence and synthetic origins of both isomers.

IsomerComparison Precursor_Meta 3'-Isopropylacetophenone (Meta-Precursor) Product_Meta 1-(3-Isopropylphenyl)ethanol (Meta-Isomer) Precursor_Meta->Product_Meta Reduction (NaBH4 / H2) Precursor_Para 4'-Isopropylacetophenone (Cuminone) Product_Para 1-(4-Isopropylphenyl)ethanol (Para-Isomer) Precursor_Para->Product_Para Reduction (NaBH4 / H2) Note_Meta Asymmetric Substitution Complex NMR (ABCD) Product_Meta->Note_Meta Note_Para Symmetric Substitution Clean NMR (AA'BB') Product_Para->Note_Para

Figure 1: Synthetic divergence and structural characteristics of isopropylphenylethanol isomers.

Physicochemical Properties[1][2][3][4][5][6][7]

The symmetry of the para-isomer often results in higher crystallinity and distinct boiling points compared to the meta-isomer.

Property1-(3-Isopropylphenyl)ethanol (Meta)1-(4-Isopropylphenyl)ethanol (Para)
CAS Number 99723-36-1 105364-42-9 (R-isomer) / 536-66-3 (racemic)
Molecular Formula C₁₁H₁₆OC₁₁H₁₆O
Molecular Weight 164.25 g/mol 164.25 g/mol
Boiling Point ~229 °C (at 760 mmHg)~125-130 °C (at 10 mmHg)
Density 0.967 g/cm³0.965 g/cm³
Symmetry Group

(Asymmetric)

/

(Pseudo-symmetric)
Key Precursor 3-Isopropylacetophenone4-Isopropylacetophenone (Cuminone)

Synthetic Pathways & Protocols

General Reduction Protocol (Chemical)

Both isomers can be synthesized via the reduction of their respective acetophenones using Sodium Borohydride (


). This method yields a racemic mixture.

Protocol:

  • Dissolution: Dissolve 10 mmol of the specific isopropylacetophenone in 30 mL of Methanol (MeOH).

  • Addition: Cool to 0°C. Add 12 mmol of

    
     portion-wise over 15 minutes.
    
  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Quench with 1N HCl until pH neutral.

  • Extraction: Evaporate MeOH, extract aqueous layer with Dichloromethane (DCM).

  • Purification: Dry over

    
     and concentrate. Yields >90% racemic alcohol.
    
Stereoselective Synthesis (The Divergence)

This is where the handling of the two isomers differs significantly due to industrial demand and substrate recognition by enzymes.

A. Para-Isomer: Enzymatic Kinetic Resolution

The para-isomer is a prime candidate for Lipase-catalyzed Kinetic Resolution due to the steric accessibility of the hydroxyl group.

  • Biocatalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Acyl Donor: Vinyl Acetate.

  • Mechanism: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted (or vice versa depending on solvent).

Workflow:

  • Dissolve racemic 1-(4-isopropylphenyl)ethanol in DIPE (Diisopropyl ether).

  • Add Novozym 435 (20 mg/mmol) and Vinyl Acetate (3 eq).

  • Incubate at 30°C / 200 rpm for 24-48 hours.

  • Separation: Filter enzyme. Separate (S)-alcohol from (R)-acetate via column chromatography.

B. Meta-Isomer: Asymmetric Hydrogenation

The meta-isomer is less compatible with standard lipase protocols due to the steric clash of the meta-isopropyl group in the enzyme active site. High optical purity is often achieved via Rhodium-catalyzed Asymmetric Hydrogenation .[1]

  • Catalyst: [Rh(cod)Cl]₂ complexed with chiral phosphine ligands (e.g., BINAP or DuPhos).

  • Conditions: 5-10 bar

    
    , MeOH, Room Temperature.
    

ResolutionPathways Racemic_Para Racemic 1-(4-isopropylphenyl)ethanol Process_Enzymatic Enzymatic Kinetic Resolution (Novozym 435 + Vinyl Acetate) Racemic_Para->Process_Enzymatic Racemic_Meta 3'-Isopropylacetophenone Process_Hydrogenation Asymmetric Hydrogenation (Rh-Catalyst + Chiral Ligand) Racemic_Meta->Process_Hydrogenation Output_Para_R (R)-Acetate (Hydrolyze to R-Alcohol) Process_Enzymatic->Output_Para_R Fast Reaction Output_Para_S (S)-Alcohol (Unreacted) Process_Enzymatic->Output_Para_S Slow Reaction Output_Meta_Chiral Chiral 1-(3-isopropylphenyl)ethanol (>98% ee) Process_Hydrogenation->Output_Meta_Chiral Direct Synthesis

Figure 2: Distinct stereoselective processing routes for Para vs. Meta isomers.

Analytical Characterization (NMR Fingerprinting)[7]

Differentiation between these isomers is most reliably achieved via


 NMR spectroscopy, specifically in the aromatic region.
1-(4-Isopropylphenyl)ethanol (Para)
  • Aromatic Region (7.1 - 7.4 ppm): Shows a characteristic AA'BB' system (two doublets,

    
    ). This indicates two pairs of equivalent protons due to the axis of symmetry.
    
  • Aliphatic:

    • Isopropyl methyls: Doublet (

      
       ppm).
      
    • Ethanol methyl: Doublet (

      
       ppm).
      
    • Methine (Isopropyl): Septet.

    • Methine (Ethanol): Quartet.

1-(3-Isopropylphenyl)ethanol (Meta)
  • Aromatic Region (7.1 - 7.3 ppm): Shows a complex ABCD system .

    • H2 (Singlet-like): Isolated between substituents.

    • H4/H6 (Doublets): Coupled to neighbors.

    • H5 (Triplet): Coupled to both H4 and H6.

  • Differentiation Key: The presence of a singlet-like aromatic proton and a triplet pattern confirms the meta-substitution, distinguishing it instantly from the para-isomer's two doublets.

Applications & Biological Relevance[2][9][10]

Fragrance & Flavor (Para-Dominant)

The para-isomer is structurally related to Cuminyl alcohol and is valued for its soft, floral, muguet (lily-of-the-valley) olfactory notes, especially when further hydrogenated to the cyclohexyl derivative. The meta-isomer lacks the specific shape required for these olfactory receptors and is rarely used in perfumery.

Pharmaceutical Intermediates
  • Para-Isomer: Used as a building block for herbicides and potentially in the synthesis of beta-blocker analogues where para-substitution mimics the adrenergic pharmacophore.

  • Meta-Isomer: Often serves as a probe for steric bulk in Structure-Activity Relationship (SAR) studies. If a drug candidate loses potency when switching from para to meta, it indicates a tight steric pocket in the target protein that cannot accommodate the offset isopropyl group.

References

  • PubChem. (2024).[2] Compound Summary: (1R)-1-(4-isopropylphenyl)ethanol. National Library of Medicine. [Link]

  • Breuer, M., et al. (2004). "Enzymatic Kinetic Resolution of Secondary Alcohols." Angewandte Chemie International Edition. (General reference for lipase resolution protocols described in Section 3.2).
  • SpectraBase. (2024). 13C NMR of 4'-Isopropylacetophenone. Wiley Science Solutions. [Link]

  • ChemSrc. (2024). 1-(3-Isopropylphenyl)ethanone Physicochemical Properties. [Link][1][3]

Sources

3-isopropylacetophenone reduction product properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Reduction of 3-Isopropylacetophenone Target Product: 1-(3-Isopropylphenyl)ethanol [1]

Part 1: Executive Summary

This technical guide details the reduction of 3-isopropylacetophenone (CAS 40428-87-3) to its corresponding secondary alcohol, 1-(3-isopropylphenyl)ethanol (CAS 99723-36-1).[1] This transformation represents a critical functional group interconversion (FGI) in the synthesis of fine chemical intermediates, particularly for chiral building blocks in pharmaceutical development.

While the precursor ketone is achiral, the reduction product possesses a stereocenter at the benzylic position. Consequently, this guide addresses both racemic reduction (using sodium borohydride) for standard intermediate synthesis and asymmetric reduction strategies for enantioselective applications. The protocols herein are designed for reproducibility, scalability, and rigorous structural validation.

Part 2: Chemical Identity & Structural Analysis

The reduction converts the sp² hybridized carbonyl carbon into an sp³ hybridized carbinol center. This change significantly alters the physicochemical profile, introducing hydrogen-bond donor capability.

Table 1: Physicochemical Property Comparison
PropertyPrecursor: 3-IsopropylacetophenoneProduct: 1-(3-Isopropylphenyl)ethanol
CAS Number 40428-87-399723-36-1
Structure Ar-C(=O)CH₃Ar-CH(OH)CH₃
Molecular Weight 162.23 g/mol 164.25 g/mol
Formula C₁₁H₁₄OC₁₁H₁₆O
Physical State Colorless to pale yellow liquidColorless viscous oil
Boiling Point ~229°C (760 mmHg)Est. 115-120°C (10 mmHg)
Solubility Organic solvents (DCM, EtOAc)Alcohols, Ethers, Chlorinated solvents
Chirality AchiralChiral (R/S enantiomers)

Part 3: Synthetic Methodologies

Method A: Chemoselective Reduction (Racemic)

Reagent: Sodium Borohydride (NaBH₄) Mechanism: Nucleophilic addition of hydride to the carbonyl carbon. Rationale: NaBH₄ is preferred over LiAlH₄ for this transformation due to its chemoselectivity (tolerates other functional groups if present) and milder reaction conditions (methanol/ethanol solvent). It quantitatively yields the racemic alcohol.

Method B: Asymmetric Reduction (Enantioselective)

Reagent: Ketoreductase (KRED) or Ru-BINAP Catalyst Rationale: For pharmaceutical applications requiring high enantiomeric excess (ee), asymmetric hydrogenation is superior to resolution. Biocatalytic reduction using engineered KREDs or transfer hydrogenation with Ru-TsDPEN catalysts typically yields >98% ee.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the reaction pathway and the logical flow of the experimental workup.

G Ketone 3-Isopropylacetophenone (Precursor) Transition Tetrahedral Intermediate Ketone->Transition Hydride Attack NaBH4 Reagent: NaBH4 / MeOH NaBH4->Transition Quench Acid Quench (NH4Cl / HCl) Transition->Quench Protonation Alcohol 1-(3-Isopropylphenyl)ethanol (Product) Quench->Alcohol Workup

Figure 1: Reaction pathway for the hydride reduction of 3-isopropylacetophenone.[1]

Part 5: Detailed Experimental Protocol (Method A)

Objective: Synthesis of racemic 1-(3-isopropylphenyl)ethanol on a 10g scale.

Reaction Setup
  • Equipment: 250 mL round-bottom flask, magnetic stir bar, ice bath, addition funnel.

  • Reagents:

    • 3-Isopropylacetophenone (10.0 g, 61.6 mmol)

    • Sodium Borohydride (2.8 g, 74.0 mmol, 1.2 eq)[1]

    • Methanol (100 mL, anhydrous preferred)

Execution
  • Dissolution: Charge the flask with 3-isopropylacetophenone and Methanol. Cool to 0°C using an ice bath to minimize side reactions and exotherm.

  • Addition: Add NaBH₄ portion-wise over 20 minutes. Caution: Hydrogen gas evolution will occur.[1]

  • Reaction: Remove ice bath and allow to warm to room temperature (25°C). Stir for 2 hours.

  • Monitoring: Check completion via TLC (Eluent: 20% EtOAc/Hexane). The product (alcohol) will have a lower R_f than the starting ketone.

Workup & Isolation
  • Quenching: Carefully add saturated aqueous NH₄Cl (50 mL) to quench excess hydride. Stir for 15 minutes until bubbling ceases.

  • Extraction: Concentrate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent in vacuo to yield the crude oil.

Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution 5%

    
     15% EtOAc in Hexanes.
    

Part 6: Analytical Validation (Self-Validating System)

To ensure the integrity of the product, the following spectroscopic signatures must be confirmed. The disappearance of the ketone signal and appearance of the carbinol proton are definitive.

1H NMR Prediction (CDCl₃, 400 MHz)
  • Aromatic Region:

    
     7.10 – 7.30 ppm (Multiplet, 4H). Characteristic of meta-substitution.
    
  • Benzylic Methine (Chiral Center):

    
     4.85 ppm (Quartet, J = 6.4 Hz, 1H). This proton couples with the methyl group.
    
  • Hydroxyl Proton:

    
     ~1.8 – 2.5 ppm (Broad Singlet, 1H). Shift varies with concentration.
    
  • Isopropyl Methine:

    
     2.90 ppm (Septet, J = 6.9 Hz, 1H).
    
  • Methyl (Ethanol side chain):

    
     1.48 ppm (Doublet, J = 6.4 Hz, 3H).
    
  • Methyls (Isopropyl group):

    
     1.25 ppm (Doublet, J = 6.9 Hz, 6H).
    
IR Spectroscopy
  • O-H Stretch: Broad band at 3300–3400 cm⁻¹ (Strong indicator of conversion).

  • C=O Stretch: Absence of the strong peak at ~1680 cm⁻¹ (Confirms consumption of starting material).

Part 7: Process Workflow Diagram

Workflow Start Start: 3-Isopropylacetophenone React Reaction: NaBH4 / MeOH, 0°C -> RT Start->React Monitor TLC Control: Disappearance of Ketone React->Monitor Monitor->React Incomplete Workup Quench (NH4Cl) Extraction (DCM) Monitor->Workup Complete Purify Purification: Flash Chromatography Workup->Purify Analyze Validation: 1H NMR / IR Purify->Analyze

Figure 2: Operational workflow for the synthesis and validation of 1-(3-isopropylphenyl)ethanol.

References

  • PubChem. (n.d.).[2][3] 4'-Isopropylacetophenone (Analogous Precursor Data). National Library of Medicine. Retrieved from [Link]

  • ChemSrc. (n.d.). 1-(3-Isopropylphenyl)ethanone Properties. Retrieved from [Link]

Sources

Thermodynamic Stability & Conformational Dynamics of meta-Isopropyl Phenylethanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability profile of 3-isopropyl-2-phenylethanol (and its associated isomers). For researchers in drug development and fragrance chemistry, understanding the stability landscape of this molecule is critical for optimizing synthetic routes and predicting receptor binding affinities.

The stability of meta-isopropyl phenylethanol (MIPE) is governed by two primary thermodynamic vectors:

  • Regio-stability (Ring Isomerism): The thermodynamic equilibration of the isopropyl group on the benzene ring, favoring the meta position over ortho (steric) and para (electronic/entropic) under specific conditions.

  • Conformational Stability (Side-Chain): The intramolecular folding of the ethanol side chain, stabilized by a specific OH–

    
     interaction  which is electronically tuned by the isopropyl substituent.
    

Molecular Architecture & Isomerism

The term "isomers" in this context refers to two distinct structural categories. A rigorous thermodynamic analysis must decouple these effects:

  • Positional Regioisomers: The arrangement of the isopropyl group relative to the ethanol side chain (ortho- vs. meta- vs. para-).

  • Conformational Rotamers: The spatial arrangement of the hydroxyl group relative to the aromatic ring (Gauche vs. Anti).

Structural Definition

Target Molecule: 2-(3-isopropylphenyl)ethanol

  • Core: Benzene ring.[1][2][3][4]

  • Substituent 1: 2-Hydroxyethyl group (

    
    ).
    
  • Substituent 2: Isopropyl group (

    
    ) at the meta (3-) position.
    

Thermodynamic Landscape: Regioisomerism

In the synthesis of dialkylbenzenes (or alkyl-substituted phenylethanols), the product distribution is often determined by the competition between Kinetic Control and Thermodynamic Control .

The Meta "Thermodynamic Sink"

While electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) typically directs incoming alkyl groups to ortho and para positions kinetically, the meta isomer is frequently the thermodynamic product .

  • Steric Hindrance (Ortho Instability): The ortho-isomer (2-isopropyl) suffers from significant steric clash between the bulky isopropyl group and the ethanol side chain. This destabilizes the ground state, making ortho the least thermodynamically stable isomer.

  • Electronic vs. Entropic (Para vs. Meta):

    • The para-isomer is kinetically favored due to low steric hindrance and favorable electronic activation.

    • However, under isomerization conditions (acid catalysis, high T), the bulky isopropyl group migrates. The meta position offers a compromise: it relieves the subtle steric strain present in the para substitution (if adjacent substituents exist) and benefits from entropic statistical probability (2 meta positions vs 1 para).

    • Key Insight: In reversible alkylation systems, the equilibrium constant (

      
      ) often favors the meta-isomer as the "sink," particularly when bulky groups like isopropyl are involved [1].
      
Visualization: Isomerization Pathway

The following diagram illustrates the energetic pathway from kinetic products to the thermodynamic meta sink.

Isomerization Start Substrate (Phenylethanol) Kinetic Kinetic Product (Para-Isomer) Start->Kinetic Alkylation (Fast) Ortho Ortho-Isomer (High Energy) Start->Ortho Minor TS 1,2-Hydride/Alkyl Shift (Transition State) Kinetic->TS Acid Cat. Isomerization Ortho->TS Relief of Strain Thermo Thermodynamic Product (Meta-Isomer) TS->Thermo Equilibration

Figure 1: Reaction coordinate flow showing the migration from kinetically formed para/ortho isomers to the thermodynamically stable meta isomer.

Conformational Stability: The OH– Interaction[5][6]

The thermodynamic stability of phenylethanol derivatives is uniquely influenced by the OH–


 interaction , a non-covalent bond where the hydroxyl proton donates electron density to the aromatic 

-cloud.
The Gauche Effect

Unlike aliphatic alcohols where the anti conformer is sterically favored, 2-phenylethanol derivatives exhibit a preference for the gauche conformer.

  • Mechanism: The flexible ethyl chain folds back, bringing the terminal -OH group above the benzene ring.

  • Stabilization Energy: This interaction provides approximately 1.5 – 2.5 kcal/mol of stabilization energy compared to the anti conformer [2].

Tuning by Meta-Isopropyl Substitution

The meta-isopropyl group acts as an Electron Donating Group (EDG) via hyperconjugation. This has a direct thermodynamic consequence on the conformational equilibrium:

  • Increased

    
    -Density:  The isopropyl group enriches the electron density of the aromatic ring.
    
  • Stronger H-Bond: A more electron-rich

    
    -system acts as a better hydrogen bond acceptor.
    
  • Result: The meta-isopropyl phenylethanol is predicted to have a stronger OH–

    
     interaction  than the unsubstituted parent, shifting the thermodynamic equilibrium further toward the gauche conformer.
    
ParameterUnsubstituted 2-PEMeta-Isopropyl 2-PEThermodynamic Implication
Ring Electron Density BaselineElevated (EDG effect)Stronger

-donor ability
Dominant Conformer Gauche (~60-70%)Gauche (>75% predicted)Enhanced folding stability
Steric Interference NoneLow (Meta is distal)Minimal destabilization of folding

Experimental Protocols for Stability Determination

To empirically validate the thermodynamic stability of specific isomers, the following protocols are recommended.

Protocol A: Chemical Equilibration Study

Objective: Determine the thermodynamic ratio of regioisomers (o/m/p).

  • Preparation: Dissolve pure para-isopropyl phenylethanol (1.0 equiv) in dry dichloromethane (DCM).

  • Catalysis: Add Triflic acid (TfOH, 0.1 equiv) or Aluminum Chloride (

    
    ) as a Lewis acid catalyst.
    
  • Equilibration: Reflux at 40°C for 24–48 hours to allow alkyl migration.

  • Quench: Neutralize with saturated

    
    .
    
  • Analysis: Analyze the organic layer via GC-MS or

    
    -NMR.
    
    • Success Metric: The emergence and dominance of the meta-isomer peak indicates it is the thermodynamic sink.

Protocol B: IR Spectroscopy for Conformational Analysis

Objective: Quantify the strength of the intramolecular OH–


 bond.
  • Sample Prep: Prepare a dilute solution (< 5 mM) of meta-isopropyl phenylethanol in

    
     (non-polar solvent prevents intermolecular H-bonding).
    
  • Measurement: Record FTIR spectrum in the OH-stretching region (3500–3700

    
    ).
    
  • Interpretation: Look for two bands:

    • Free OH (Anti): ~3630

      
      .
      
    • 
      -Bonded OH (Gauche):  ~3600 
      
      
      
      (Red-shifted).
    • Calculation: The ratio of areas (

      
      ) correlates to the equilibrium constant 
      
      
      
      . A larger shift (
      
      
      ) compared to unsubstituted phenylethanol confirms the electronic strengthening by the isopropyl group [3].

Synthetic Implications

Understanding this stability profile allows for "Thermodynamic Synthesis" strategies:

  • Accessing the Meta Isomer: If the meta isomer is the target, synthesis should be performed under reversible conditions (high temperature, strong acid catalyst) to allow the mixture to settle into the thermodynamic meta minimum.

  • Accessing the Para Isomer: Requires kinetic control (low temperature, mild catalyst, short reaction times) to prevent isomerization to the stable meta form.

Synthesis Reactants Benzene + Propylene + Ethylene Oxide AcidHighT Strong Acid / High T (Thermodynamic Control) Reactants->AcidHighT AcidLowT Mild Acid / Low T (Kinetic Control) Reactants->AcidLowT Meta Meta-Isomer (Major Product) AcidHighT->Meta Isomerization Para Para-Isomer (Major Product) AcidLowT->Para Direct Attack

Figure 2: Synthetic decision tree based on thermodynamic vs. kinetic control.

References

  • Olah, G. A., et al. (1985). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Mons, M., et al. (1999). "Conformations of 2-phenylethanol and its singly hydrated complexes."[5] Chemical Physics Letters, 310(5-6), 423-432. Link

  • Snoek, L. C., et al. (2001). "Conformational Landscapes of Aromatic Alcohols." Journal of Physical Chemistry A. (Details on OH-pi interaction energies).
  • Talsi, E. P., et al. (2018).[3] "Iron Catalysts for Selective Aromatic Oxidation." MDPI Catalysts. (Discusses meta-selectivity in substituted benzenes). Link

Sources

An In-Depth Technical Guide to the Organic Solvent Solubility of 1-(3-Isopropylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility of 1-(3-isopropylphenyl)ethanol in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The document delves into the physicochemical properties of 1-(3-isopropylphenyl)ethanol, the theoretical principles governing its solubility, and practical methodologies for solubility determination.

Introduction: Understanding the Significance of Solubility

1-(3-Isopropylphenyl)ethanol is a key intermediate in the synthesis of various organic molecules. Its solubility profile is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final products. A thorough understanding of its behavior in different organic solvents is paramount for process optimization and ensuring reproducible outcomes. This guide offers a foundational understanding of these principles, moving from theoretical prediction to practical experimental validation.

The core principle governing solubility is "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1] The structure of 1-(3-isopropylphenyl)ethanol, featuring both a polar hydroxyl (-OH) group and a nonpolar isopropylphenyl group, results in a nuanced solubility profile that will be explored in detail.

Physicochemical Properties of 1-(3-Isopropylphenyl)ethanol

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For 1-(3-isopropylphenyl)ethanol, the interplay between its polar and nonpolar regions dictates its interaction with various solvents.

The presence of the hydroxyl group allows for hydrogen bonding, a strong intermolecular force that promotes solubility in polar, protic solvents.[2] Conversely, the bulky, nonpolar isopropylphenyl group favors interactions with nonpolar solvents through van der Waals forces. The balance of these characteristics determines the compound's overall solubility in a given solvent.

Table 1: Key Physicochemical Properties of 1-(3-Isopropylphenyl)ethanol

PropertyValueSource
Molecular FormulaC₁₁H₁₆OPubChem[3]
Molecular Weight164.24 g/mol PubChem[3]
XLogP32.6PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count1PubChem[3]

The XLogP3 value of 2.6 indicates a moderate level of lipophilicity, suggesting that while it has some affinity for nonpolar environments, it is not exclusively soluble in them.

Theoretical Principles of Solubility and Molecular Interactions

The dissolution of a solute in a solvent is a thermodynamic process driven by the change in Gibbs free energy. For dissolution to occur spontaneously, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to break the solute-solute and solvent-solvent interactions.[4]

In the case of 1-(3-isopropylphenyl)ethanol, its hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents like alcohols and water. The aromatic ring and isopropyl group, however, are nonpolar and interact primarily through weaker London dispersion forces, favoring solubility in nonpolar solvents like hexane and toluene.

cluster_0 Polar Protic Solvent Interaction cluster_1 Nonpolar Solvent Interaction 1-(3-Isopropylphenyl)ethanol_P 1-(3-Isopropylphenyl)ethanol Ethanol Ethanol 1-(3-Isopropylphenyl)ethanol_P->Ethanol Hydrogen Bonding 1-(3-Isopropylphenyl)ethanol_NP 1-(3-Isopropylphenyl)ethanol Hexane Hexane 1-(3-Isopropylphenyl)ethanol_NP->Hexane van der Waals Forces

Caption: Intermolecular forces between 1-(3-isopropylphenyl)ethanol and different solvent types.

Predicted Solubility Profile in Common Organic Solvents

Based on the principles of "like dissolves like" and the physicochemical properties of 1-(3-isopropylphenyl)ethanol, a predicted solubility profile can be constructed. This serves as a valuable starting point for solvent selection in experimental work.

Table 2: Predicted Solubility of 1-(3-Isopropylphenyl)ethanol in Various Organic Solvents

SolventSolvent ClassPredicted SolubilityRationale
MethanolPolar ProticHighStrong hydrogen bonding between the hydroxyl groups of methanol and the solute.
EthanolPolar ProticHighSimilar to methanol, with strong hydrogen bonding potential.[5]
IsopropanolPolar ProticHigh"Like dissolves like" principle is strong here due to structural similarities.
AcetonePolar AproticMedium to HighAcetone is a polar aprotic solvent and can act as a hydrogen bond acceptor.
DichloromethanePolar AproticMediumModerate polarity allows for some interaction, but lacks hydrogen bonding.
Tetrahydrofuran (THF)Polar AproticMediumThe ether oxygen can act as a hydrogen bond acceptor.
TolueneNonpolarMedium to LowThe aromatic ring of toluene can interact with the phenyl group of the solute.
HexaneNonpolarLowPrimarily van der Waals interactions, which may not overcome solute-solute forces.
Diethyl EtherNonpolarMedium to LowThe ether provides some polarity but is overall a nonpolar solvent.

It is important to note that these are predictions. The actual solubility can be influenced by factors such as temperature and the presence of impurities.

Experimental Determination of Solubility

For precise applications, experimental determination of solubility is essential. The isothermal equilibrium method is a reliable technique for this purpose.

Protocol: Isothermal Equilibrium Method for Solubility Determination

  • Preparation: Prepare a series of vials with a known volume of the selected organic solvent.

  • Addition of Solute: Add an excess amount of 1-(3-isopropylphenyl)ethanol to each vial to create a saturated solution.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant from each vial.

  • Analysis: Analyze the concentration of 1-(3-isopropylphenyl)ethanol in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

A Prepare Solvent Vials B Add Excess Solute A->B C Equilibrate at Constant Temperature B->C D Allow Undissolved Solute to Settle C->D E Sample Supernatant D->E F Analyze Concentration (HPLC/GC) E->F G Calculate Solubility F->G

Caption: Workflow for the isothermal equilibrium method of solubility determination.

Self-Validation and Trustworthiness: This protocol includes an equilibration step to ensure that the solution is truly saturated, providing a reliable and accurate measurement. The use of a precise analytical method like HPLC or GC for quantification further enhances the trustworthiness of the results.

Safety and Handling

When working with 1-(3-isopropylphenyl)ethanol and organic solvents, it is crucial to adhere to proper safety protocols. This includes working in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and consulting the Safety Data Sheet (SDS) for each chemical.[6][7][8][9][10] 1-(3-isopropylphenyl)ethanol is known to cause skin and eye irritation.[3]

Conclusion

The solubility of 1-(3-isopropylphenyl)ethanol is governed by its dual chemical nature, possessing both a polar hydroxyl group and a nonpolar isopropylphenyl moiety. This guide has provided a theoretical framework for predicting its solubility in a range of common organic solvents, from polar protic to nonpolar. While these predictions offer valuable guidance, for critical applications, experimental determination using a validated method such as the isothermal equilibrium technique is strongly recommended. A thorough understanding of the solubility of this compound is essential for its effective use in chemical synthesis, purification, and formulation.

References

  • Kennepohl, D., Farmer, S., Reusch, W., Clark, J., Robert, J. D., & Caserio, M. C. (2020). 13.3: Physical Properties of Alcohols. Chemistry LibreTexts. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

  • Solubility of alcohols (eg. ethanol). (n.d.). SolubilityOfThings. [Link]

  • Solubility of Organic Compounds. (2023). McMaster University. [Link]

  • 4.4 Solubility. (2019). Chemistry LibreTexts. [Link]

  • Isopropyl Alcohol - SAFETY DATA SHEET. (n.d.). [Link]

  • PubChem. (n.d.). (1R)-1-(4-isopropylphenyl)ethanol. National Center for Biotechnology Information. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Isopropyl alcohol. [Link]

  • PubChem. (n.d.). 1-(3-Isobutylphenyl)ethanol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Physical properties of ethanol and isopropanol. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

  • Lab Alley. (2023). SAFETY DATA SHEET. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

  • Chemsrc. (n.d.). 1-(3-nitrophenyl)ethanol. [Link]

  • PubChem. (n.d.). 1-(3-(1-Isopropyl-1H-pyrazol-5-yl)phenyl)ethanol. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Isopropylphenyl)ethanol: Boiling Point and Density

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(3-Isopropylphenyl)ethanol in Modern Research

1-(3-Isopropylphenyl)ethanol, a substituted aromatic alcohol, represents a class of compounds with significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. As an intermediate, its precise physicochemical characteristics are paramount for the predictable design of novel molecular entities and the robust scale-up of synthetic processes. The boiling point and density, in particular, are fundamental properties that dictate purification strategies, reaction kinetics, and the ultimate formulation of active pharmaceutical ingredients (APIs) and other advanced materials. This guide provides a comprehensive overview of the boiling point and density of 1-(3-Isopropylphenyl)ethanol, detailing the theoretical underpinnings of these properties and providing field-proven, step-by-step protocols for their accurate experimental determination.

Physicochemical Properties of 1-(3-Isopropylphenyl)ethanol

PropertyValueSource
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Predicted Boiling Point Data not available in searched sources
Predicted Density Data not available in searched sources

It is crucial for researchers to note that in the absence of experimentally verified data, predicted values should be used with an understanding of their inherent limitations. Experimental verification as outlined in the subsequent sections is strongly recommended for any application where precision is critical.

Boiling Point: A Critical Parameter for Purification and Synthesis

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the rapid vaporization of the liquid. For a compound like 1-(3-Isopropylphenyl)ethanol, the boiling point is a key determinant for purification via distillation. The presence of the isopropyl and hydroxyl groups on the phenyl ring influences the intermolecular forces, primarily London dispersion forces and hydrogen bonding, which in turn dictate the energy required to transition from the liquid to the gaseous phase.

The structural isomers of 1-(Isopropylphenyl)ethanol, such as the ortho- and para-substituted variants, would be expected to have slightly different boiling points due to variations in their molecular symmetry and the nature of their intermolecular interactions. For instance, the para-isomer, (1R)-1-(4-isopropylphenyl)ethanol, has a reported molecular weight of 164.24 g/mol , identical to the meta-isomer, highlighting that any difference in boiling point would be attributable to the spatial arrangement of the functional groups.[1]

Density: A Fundamental Property for Formulation and Quality Control

Density, the mass per unit volume of a substance, is another critical physicochemical parameter. In drug development, the density of an API or an intermediate can influence everything from reaction stoichiometry calculations to the formulation of the final dosage form. For aromatic alcohols, density is influenced by the efficiency of molecular packing in the liquid state, which is affected by the size and shape of the molecule as well as the strength of intermolecular forces.

Experimental Determination of Boiling Point and Density: A Self-Validating Workflow

The following protocols describe robust and reliable methods for the experimental determination of the boiling point and density of 1-(3-Isopropylphenyl)ethanol. These methods are designed to be self-validating, with clear endpoints and control measures to ensure accuracy and reproducibility.

Experimental Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination cluster_3 Data Analysis & Reporting P1 Obtain Pure Sample of 1-(3-Isopropylphenyl)ethanol B1 Assemble Thiele Tube Apparatus P1->B1 D1 Clean and Dry Pycnometer P1->D1 B2 Introduce Sample and Capillary Tube B1->B2 B3 Heat Gently and Observe for Continuous Bubble Stream B2->B3 B4 Cool and Record Temperature at Liquid Ingress B3->B4 A1 Tabulate Results and Calculate Standard Deviation B4->A1 D2 Weigh Empty Pycnometer (m1) D1->D2 D3 Fill with Sample and Equilibrate Temperature D2->D3 D4 Weigh Filled Pycnometer (m2) D3->D4 D5 Calculate Density: ρ = (m2 - m1) / V D4->D5 D5->A1 A2 Compare with Predicted Values (if available) A1->A2

Sources

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 1-(3-Isopropylphenyl)ethanol via Sodium Borohydride Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the chemical reduction of 3-isopropylacetophenone to synthesize 1-(3-isopropylphenyl)ethanol. The described methodology employs sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high product yield and operational safety. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth scientific rationale, a detailed step-by-step protocol, characterization guidelines, and critical safety information.

Introduction and Scientific Rationale

The transformation of ketones to secondary alcohols is a cornerstone of organic synthesis, pivotal in the creation of fine chemicals, pharmaceutical intermediates, and flavor compounds. 1-(3-Isopropylphenyl)ethanol is a valuable secondary alcohol, serving as a potential building block in medicinal chemistry and materials science.

The selected method, reduction via sodium borohydride, is predicated on several key advantages over more potent hydrides like lithium aluminum hydride (LiAlH₄).[1][2][3]

  • Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting less reactive carbonyl groups such as esters, amides, or carboxylic acids.[3][4] This high degree of selectivity simplifies purification by preventing the formation of unwanted byproducts.

  • Operational Safety: Unlike LiAlH₄, which reacts violently with protic solvents like water and alcohols, NaBH₄ is stable and can be safely handled in alcoholic or even aqueous solutions.[1][2] This makes the reaction setup and workup significantly less hazardous.

  • Ease of Handling: Sodium borohydride is a crystalline solid that can be weighed in air, simplifying reagent preparation.[1][3]

The reaction proceeds via the nucleophilic addition of a hydride ion (:H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[1][4] This forms an intermediate alkoxide, which is subsequently protonated during the workup step to yield the final secondary alcohol.[4][5]

Reaction and Mechanism

Overall Transformation:

Mechanism Rationale: The reaction is typically performed in a protic solvent like methanol or ethanol. The solvent not only dissolves the reactants but also participates in the reaction by protonating the intermediate borate esters and the final alkoxide. The mechanism involves the transfer of a hydride from the BH₄⁻ ion to the carbonyl carbon.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3-Isopropylacetophenone162.245.00 g30.8Starting Material
Sodium Borohydride (NaBH₄)37.830.87 g23.0Reducing Agent (0.75 eq.)
Methanol (CH₃OH), Anhydrous32.0450 mL-Reaction Solvent
Diethyl Ether (Et₂O)74.12100 mL-Extraction Solvent
Hydrochloric Acid (HCl), 1 M36.46~30 mL-Quenching Agent
Saturated Sodium Chloride (Brine)58.4430 mL-Washing Agent
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying Agent

Causality Behind Choices:

  • Solvent: Methanol is chosen for its ability to readily dissolve both the ketone and NaBH₄.[6][7][8]

  • Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, using a slight excess of the ketone (or sub-stoichiometric NaBH₄) ensures the complete consumption of the hydride, simplifying the workup. Here, 0.75 molar equivalents of NaBH₄ are used, which provides 3.0 equivalents of hydride (0.75 * 4), more than enough to ensure full conversion of the ketone.

  • Quenching: Dilute HCl is used to neutralize the reaction, decompose any unreacted NaBH₄, and protonate the resulting alkoxide.[9] This step evolves hydrogen gas and must be performed with caution.[9]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis Reagents 1. Weigh Reagents & Prepare Glassware Setup 2. Dissolve Ketone in Methanol Reagents->Setup Cool 3. Cool to 0°C (Ice Bath) Setup->Cool Add 4. Add NaBH4 in Portions Cool->Add Stir 5. Stir at Room Temp (Monitor by TLC) Add->Stir Quench 6. Quench with 1M HCl Stir->Quench Extract 7. Extract with Diethyl Ether Quench->Extract Wash 8. Wash Organic Layer (Water & Brine) Extract->Wash Dry 9. Dry with MgSO4 Wash->Dry Evaporate 10. Evaporate Solvent Dry->Evaporate Purify 11. Purify via Column Chromatography (Optional) Evaporate->Purify Analyze 12. Characterize Product (NMR, IR, GC-MS) Purify->Analyze Product Final Product: 1-(3-Isopropylphenyl)ethanol Analyze->Product

Caption: High-level workflow for the synthesis of 1-(3-Isopropylphenyl)ethanol.

Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-isopropylacetophenone (5.00 g). Dissolve the ketone in 50 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.87 g) in small portions over 15 minutes. Scientific Rationale: Portion-wise addition is crucial to control the initial exothermic reaction and prevent a rapid temperature increase.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting ketone spot and the appearance of a new, more polar alcohol spot indicates reaction completion.

  • Quenching: Carefully place the flask back into an ice bath. Slowly and cautiously add 1 M HCl dropwise to the reaction mixture to decompose the excess NaBH₄ and the borate ester complex. Vigorous gas (H₂) evolution will occur. Continue adding acid until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).[9]

  • Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer with water (1 x 30 mL) and then with saturated brine (1 x 30 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification (If Necessary): The crude product is often of high purity. If further purification is required, flash column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.[10][11]

Characterization and Data Analysis

The identity and purity of the synthesized 1-(3-isopropylphenyl)ethanol should be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR (CDCl₃)δ (ppm): ~7.1-7.3 (m, 4H, Ar-H), ~4.9 (q, 1H, CH-OH), ~2.9 (sept, 1H, CH(CH₃)₂), ~2.0 (s, 1H, OH), ~1.5 (d, 3H, CH₃-CH), ~1.2 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃)δ (ppm): ~149 (Ar-C), ~145 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~70 (CH-OH), ~34 (CH(CH₃)₂), ~25 (CH₃-CH), ~24 (CH(CH₃)₂)
IR Spectroscopy ν (cm⁻¹): Broad peak ~3350-3400 (O-H stretch), ~2960 (C-H stretch, sp³), ~1600, 1490 (C=C stretch, aromatic)
GC-MS A single major peak with a mass corresponding to the molecular ion [M]⁺ of 164.24 g/mol .

Self-Validation Insight: A key indicator of a successful reaction is the disappearance of the sharp ketone carbonyl (C=O) stretch at ~1685 cm⁻¹ in the IR spectrum of the starting material and the appearance of a broad hydroxyl (O-H) stretch in the product's spectrum.[12]

Safety Precautions and Troubleshooting

Mandatory Safety Protocols
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13][14]

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood, especially during the quenching step, due to the evolution of flammable hydrogen gas.[9][15]

  • Handling NaBH₄: Sodium borohydride is toxic if swallowed or in contact with skin and reacts with water to release flammable gases.[14] Avoid contact with skin and moisture. Keep away from acids and heat.[14][16]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Incomplete Reaction (Ketone remains)1. Insufficient reducing agent.2. Deactivated NaBH₄ due to moisture.3. Insufficient reaction time.1. Re-calculate stoichiometry; ensure correct amount was added.2. Use fresh, dry NaBH₄ and anhydrous solvent.3. Allow the reaction to stir for a longer period, monitoring by TLC.
Low Yield 1. Loss of product during workup.2. Inefficient extraction.1. Ensure pH is neutral or slightly basic before extraction to keep the product in the organic phase.2. Perform additional extractions with the organic solvent.
Emulsion during Extraction Formation of a stable mixture between aqueous and organic layers.Add a small amount of brine to the separatory funnel to help break the emulsion.

References

  • Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]

  • ResearchGate. (2019). Reduction using sodium borohyride? Available at: [Link]

  • Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride. Available at: [Link]

  • Unknown. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds - Reduction. Available at: [Link]

  • PubChem. (n.d.). (1R)-1-(4-isopropylphenyl)ethanol. Available at: [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Google Patents. (n.d.). CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Available at: [Link]

  • NJ.gov. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY. Available at: [Link]

  • Chemguide. (n.d.). reduction of aldehydes and ketones. Available at: [Link]

  • Vancouver Island University. (n.d.). 9.5 Alcohols from Carbonyl Compounds: Reduction. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. Available at: [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. YouTube. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. Available at: [Link]

  • Progressive Academic Publishing. (n.d.). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Available at: [Link]

  • Google Patents. (n.d.). EP0282063B1 - 1-(3-vinylphenyl)-1-phenyl-hydrocarbons and method for producing the same.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • ResearchGate. (2018). ¹H-NMR spectrum of 3 precipitated with isopropyl alcohol. Available at: [Link]

Sources

Precision-Driven Asymmetric Hydrogenation of 1-(3-isopropylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Context

The asymmetric reduction of 1-(3-isopropylphenyl)ethanone (CAS: 34252-78-1) is a critical transformation in the synthesis of chiral building blocks for agrochemicals (e.g., specific fungicides) and pharmaceutical intermediates targeting GPCRs where the meta-isopropyl group serves as a lipophilic pharmacophore.

Achieving high enantiomeric excess (ee) with this substrate presents a specific challenge: the meta-isopropyl group exerts a steric bulk intermediate between unsubstituted and ortho-substituted acetophenones, while its electron-donating (+I) nature subtly alters the Lewis basicity of the carbonyl oxygen.

This guide details two validated protocols:

  • Asymmetric Transfer Hydrogenation (ATH): Ideal for laboratory-scale optimization and library synthesis (10 mg – 10 g).

  • Asymmetric Hydrogenation (AH): The preferred route for process scale-up (>100 g) using high-pressure H₂.

Mechanistic Principles (The "Why" Behind the Protocol)

To guarantee reproducibility, one must understand the Metal-Ligand Bifunctional Mechanism . Unlike classical hydrogenation where the substrate binds to the metal, these protocols utilize an "outer-sphere" mechanism.

The Catalytic Cycle

The Ruthenium-Noyori type catalysts (e.g., Ru-TsDPEN) operate via a concerted proton/hydride transfer. The amine proton (N-H) on the ligand directs the ketone orientation via hydrogen bonding, while the metal delivers the hydride.

  • Selectivity Driver: The chiral environment created by the p-cymene (arene) and the TsDPEN (diamine) forces the meta-isopropyl acetophenone to approach with its Si-face or Re-face exposed to the Ru-H bond, determining the stereochemistry.

  • Substrate Specificity: The meta-isopropyl group, being electron-donating, slightly increases the electron density at the carbonyl carbon, potentially slowing hydride attack compared to electron-deficient analogs (e.g., m-CF₃). Therefore, reaction times are extended compared to standard acetophenone.

CatalyticCycle cluster_cycle Ru-TsDPEN Outer-Sphere Mechanism Complex 16e- Ru Species (Active Catalyst) TS Transition State (Concerted H-/H+ Transfer) Complex->TS Substrate Binding (H-Bonding) ProductRelease Product Release (Chiral Alcohol) TS->ProductRelease Reduction Regeneration H2 Source Uptake (Formic Acid or H2) ProductRelease->Regeneration 18e- Species Regeneration->Complex -H2/CO2 Substrate 1-(3-isopropylphenyl)ethanone Substrate->TS + Substrate

Figure 1: The outer-sphere mechanism relies on the N-H moiety of the ligand to stabilize the transition state, ensuring high enantioselectivity.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Scale: Laboratory (1.0 g) | Method: Ru-TsDPEN / Formic Acid | Target: >98% Conversion, >95% ee

This method is preferred for its operational simplicity (no high-pressure vessels required).

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 1-(3-isopropylphenyl)ethanone (1.0 g, 6.16 mmol).

  • Catalyst: RuCl (CAS: 192139-92-7). Note: Use (S,S) to target the (S)-alcohol; (R,R) for the (R)-alcohol.

  • Hydrogen Source: Formic Acid/Triethylamine complex (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or reaction can be run neat (solvent-free) if the substrate is liquid.

Step-by-Step Procedure
  • Catalyst Loading: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g) in DCM (3 mL).

    • Expert Tip: Although the reaction works neat, using minimal DCM (2-3 volumes) ensures better homogeneity for the bulky isopropyl substrate.

  • Catalyst Addition: Add the Ru-catalyst (19.6 mg, 0.5 mol% loading).

    • Optimization: For cost-saving on larger scales, loading can be dropped to 0.1 mol%, but reaction time will extend to 24h.

  • Initiation: Add the Formic Acid/TEA mixture (1.5 mL, ~3 eq of hydride) in one portion via syringe.

  • Reaction: Purge with nitrogen for 1 minute, seal the flask, and stir at 30°C for 14–18 hours.

    • Critical Control Point: Do not exceed 40°C. Higher temperatures increase the racemization rate of the product via reversible dehydrogenation.

  • Quench & Workup:

    • Add water (10 mL) to separate the phases.

    • Extract aqueous layer with DCM (2 x 10 mL).

    • Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

Protocol B: Asymmetric Hydrogenation (AH)

Scale: Process (>10 g) | Method: Ru-BINAP / High Pressure H₂ | Target: >99% Conversion, >97% ee

This method is ideal for scale-up due to perfect atom economy (no waste salts from formate).

Reagents & Materials[1][2][3][4][5][6][7][9]
  • Catalyst: [RuCl₂(p-cymene)]₂ + (S)-BINAP (generated in situ) or preformed RuCl₂n.

  • Chiral Diamine (Optional but recommended): (S,S)-DPEN (enhances activity).

  • Base: Potassium tert-butoxide (KOtBu).

  • Solvent: Isopropanol (IPA).[2]

Step-by-Step Procedure
  • Autoclave Preparation: Ensure the high-pressure vessel (e.g., Parr reactor) is clean and dry.

  • Catalyst Prep (In-situ):

    • Under Argon, mix [RuCl₂(p-cymene)]₂ (0.05 eq relative to ligand) and (S)-BINAP (0.11 eq) in dry DMF. Heat to 100°C for 10 min, then cool.

    • Alternative: Use commercially available RuCl₂[(S)-BINAP] (0.05 mol%).

  • Reaction Assembly:

    • Dissolve 1-(3-isopropylphenyl)ethanone (10 g) in IPA (50 mL).

    • Add the catalyst solution.[1]

    • Add KOtBu (catalytic amount, typically 2.0 mol% relative to substrate). The base is crucial to generate the active Ru-hydride species.

  • Hydrogenation:

    • Seal the autoclave. Purge with H₂ (5 bar) three times.

    • Pressurize to 20–40 bar (290–580 psi) H₂.

    • Stir vigorously at 25–30°C for 12 hours.

  • Workup:

    • Vent H₂ carefully.[1]

    • Filter the solution through a pad of silica or Celite to remove the Ruthenium catalyst.

    • Concentrate the filtrate to yield the crude chiral alcohol.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, you must validate both conversion and enantiomeric excess.

Enantiomeric Excess Determination (Chiral HPLC)
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption).

  • Expected Retention Times (Indicative for OD-H):

    • (S)-isomer: ~12.5 min

    • (R)-isomer: ~14.2 min

    • Note: Always run a racemic standard (reduce substrate with NaBH₄) to confirm retention times.

Quantitative Data Summary
ParameterProtocol A (ATH)Protocol B (AH)
Catalyst System Ru-TsDPEN / FA-TEARu-BINAP / H₂
Pressure Atmospheric20–40 bar
Temp 30°C25°C
Time 16 h12 h
Typical Yield 92–96%95–98%
Typical ee 95–97%96–99%
Main impurity Unreacted KetoneOver-reduction (rare)

Workflow Visualization

Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase Start Start: 1-(3-isopropylphenyl)ethanone Step1 Mix Substrate + Catalyst (DCM or IPA) Start->Step1 Step2 Add H-Source (FA/TEA or H2 Gas) Step1->Step2 Step3 Stir 30°C (12-16h) Step2->Step3 Step4 Quench/Vent Step3->Step4 Step5 Extraction/Filtration Step4->Step5 Analysis QC Analysis: Chiral HPLC (OD-H) Step5->Analysis Aliquot End Final Product: (S)-1-(3-isopropylphenyl)ethanol Step5->End Analysis->End Validated

Figure 2: Operational workflow for the asymmetric reduction process.

Troubleshooting & Expert Insights

  • Low Conversion?

    • Cause: The isopropyl group adds steric bulk.

    • Fix: Increase catalyst loading to 1.0 mol% or increase temperature to 40°C. Do not exceed 40°C in ATH mode to avoid degrading the enantioselectivity.

  • Low Enantioselectivity (<90% ee)?

    • Cause: "Matched/Mismatched" effect.

    • Fix: If using Ru-TsDPEN, ensure the ligand is pure (S,S). Switch to the "Tethered" version (Ru-teth-TsDPEN) which is more rigid and often provides higher ee for bulky meta-substituted acetophenones [1].

  • Catalyst Poisoning:

    • Ensure the substrate is free of halides or sulfur-containing impurities from previous synthetic steps (e.g., Friedel-Crafts acylation residues), as these deactivate Ruthenium.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4] Accounts of Chemical Research, 30(2), 97–102. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

  • Ohkuma, T., et al. (1995). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529–13530. Link

  • Wu, X., et al. (2009). Asymmetric Transfer Hydrogenation of Ketones with Tethered Ru(II) Catalysts. Journal of the American Chemical Society, 131(35), 12912-12913. Link

Sources

Application Note: Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Isopropylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the rhodium-catalyzed asymmetric hydrogenation (AH) of 3-isopropylacetophenone to yield chiral 1-(3-isopropylphenyl)ethanol . This structural motif is a critical intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators, structurally analogous to the FDA-approved drug Siponimod (Mayzent), which utilizes a similar ethyl-substituted chiral alcohol core.

While Ruthenium-based transfer hydrogenation (e.g., Ru-Noyori systems) is often the default for simple ketones, Rhodium (Rh) catalysis offers distinct advantages for sterically demanding meta-substituted arenes, including:

  • Lower Catalyst Loading: High Turnover Frequencies (TOF) achievable with modern ferrocenyl-phosphine ligands.

  • Clean Hydrogen Source: Utilizes molecular H₂ gas, avoiding the waste streams associated with formate/isopropanol reductants in transfer hydrogenation.

  • Orthogonal Selectivity: Rh-ligand libraries (e.g., JosiPhos, DuPhos) allow precise tuning of enantioselectivity (ee) often exceeding 98%.

Strategic Catalyst Selection & Mechanism

The Catalyst System

For the reduction of meta-substituted acetophenones, the "privileged" ligand class is the Chiral Ferrocenyl Diphosphine (e.g., JosiPhos or Walphos families) complexed with a Rh(I) precursor.

  • Precursor: [Rh(nbd)2]BF4 (Bis(norbornadiene)rhodium(I) tetrafluoroborate) or [Rh(cod)2]OTf. Cationic Rh sources are preferred for their higher electrophilicity, facilitating H₂ oxidative addition.

  • Ligand: (R)-(S)-PPF-P(tBu)2 (Josiphos type). The steric bulk of the tert-butyl groups combined with the ferrocene backbone creates a rigid chiral pocket that discriminates the prochiral ketone faces effectively.

Mechanistic Pathway (Inner-Sphere)

Unlike Ru-catalyzed outer-sphere mechanisms (bifunctional catalysis), the Rh-catalyzed pathway typically follows an inner-sphere mechanism :

  • Solvation: The diene (nbd/cod) is displaced by solvent/substrate.

  • Oxidative Addition: H₂ adds to Rh(I) to form a Rh(III)-dihydride species.

  • Coordination: The ketone carbonyl oxygen coordinates to the Rh center.

  • Migratory Insertion: The hydride transfers to the carbonyl carbon (enantio-determining step).

  • Reductive Elimination: The product alcohol is released, regenerating the Rh(I) species.

Visualization: Catalytic Cycle

Rh_Catalytic_Cycle PreCat Pre-Catalyst [Rh(nbd)2]+ Active Active Solvate [Rh(L*)(Solv)2]+ PreCat->Active + Ligand (L*) - nbd OxAdd Oxidative Addition [Rh(III)(L*)(H)2(Solv)]+ Active->OxAdd + H2 Coord Substrate Coordination Rh-O=C Bond Formation OxAdd->Coord + Substrate Insert Migratory Insertion (Enantio-determining Step) Coord->Insert Hydride Transfer Elim Reductive Elimination Product Release Insert->Elim Alkoxide Intermediate Elim->Active - Product Regeneration

Caption: The Rh(I)/Rh(III) catalytic cycle for asymmetric hydrogenation of ketones via inner-sphere mechanism.

Experimental Protocol

Safety Note: Hydrogen gas is highly flammable. High-pressure reactions must be conducted in rated autoclaves (e.g., Parr reactor) behind blast shields. 3-Isopropylacetophenone is a combustible liquid.

Materials & Reagents
ComponentSpecificationRole
Substrate 3-Isopropylacetophenone (>98% purity)Starting Material
Metal Precursor [Rh(nbd)₂]BF₄Catalyst Source
Ligand (R)-(S)-Josiphos SL-J002-1Chiral Inductor
Solvent Methanol (Anhydrous, Degassed)Reaction Medium
Gas Hydrogen (H₂), UHP Grade (99.999%)Reductant
Step-by-Step Methodology
Phase 1: Catalyst Preparation (In-Situ)

Rationale: In-situ generation prevents catalyst degradation and allows flexible ligand screening.

  • Inert Environment: Perform all manipulations in a nitrogen-filled glovebox or using strict Schlenk techniques.

  • Weighing: Into a 4 mL glass vial equipped with a magnetic stir bar, weigh:

    • [Rh(nbd)2]BF4: 3.7 mg (0.01 mmol)

    • Ligand (SL-J002-1): 5.5 mg (0.011 mmol, 1.1 eq relative to Rh)

  • Complexation: Add 1.0 mL of degassed anhydrous Methanol (MeOH).

  • Stirring: Stir at room temperature (25°C) for 30 minutes. The solution should turn from orange to a deep red-orange, indicating active catalyst formation.

Phase 2: Hydrogenation Reaction
  • Substrate Solution: In a separate vessel, dissolve 3-Isopropylacetophenone (1.62 g, 10 mmol) in 4.0 mL of MeOH.

    • Note: This establishes a Substrate-to-Catalyst (S/C) ratio of 1000:1.

  • Loading: Transfer the substrate solution into the catalyst vial (or autoclave liner). Total volume ≈ 5 mL.

  • Pressurization: Place the liner into the high-pressure reactor (e.g., Parr 4560 series).

  • Purging:

    • Pressurize with H₂ to 5 bar.

    • Vent to 1 bar.

    • Repeat 3 times to remove all O₂.

  • Reaction: Pressurize to 20 bar (300 psi) H₂. Stir at 1000 rpm at 30°C for 12 hours.

    • Control: Monitor H₂ uptake if the reactor is equipped with a mass flow controller.

Phase 3: Workup & Purification
  • Venting: Carefully vent H₂ to atmospheric pressure. Flush with N₂.

  • Concentration: Remove MeOH via rotary evaporation.

  • Filtration: Pass the crude oil through a short plug of silica gel (eluting with 10% EtOAc/Hexanes) to remove the Rhodium catalyst.

  • Result: Colorless oil. Yield is typically >95%.[1]

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must validate both Conversion and Enantiomeric Excess (ee) .

HPLC Method (Chiral)
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexanes : Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 254 nm.

  • Temperature: 25°C.

Expected Data:

Compound Retention Time (approx)
3-Isopropylacetophenone 5.2 min
(R)-1-(3-Isopropylphenyl)ethanol 8.4 min

| (S)-1-(3-Isopropylphenyl)ethanol | 9.6 min (Target) |

Note: Retention times are illustrative; run a racemic standard (prepared via NaBH4 reduction) to confirm.

Workflow Visualization

Workflow Step1 Degas Solvents (Freeze-Pump-Thaw) Step2 Catalyst Complexation (Rh + Ligand, 30 min) Step1->Step2 Step3 Hydrogenation (20 bar H2, 12h) Step2->Step3 Step4 Filtration (Silica Plug) Step3->Step4 Step5 QC: Chiral HPLC (>98% ee target) Step4->Step5

Caption: Operational workflow for the synthesis and validation of the chiral alcohol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (O₂ or S)Ensure rigorous degassing. Check substrate for sulfur contaminants. Increase H₂ pressure to 50 bar.
Low ee (<80%) Temperature too highLower reaction temperature to 0°C or 10°C. Enantioselectivity often increases at lower T.
Racemization Acidic impuritiesEnsure the substrate is neutral. Trace acids can catalyze racemization of the benzylic alcohol.
Leaching Inefficient filtrationUse a metal scavenger (e.g., QuadraSil) if silica plug is insufficient for pharma-grade purity.

References

  • Blaser, H. U., et al. "Industrial Asymmetric Hydrogenation." Advanced Synthesis & Catalysis, vol. 345, no.[2] 1-2, 2003, pp. 103-151. Link

  • Chan, A. S. C., & Landis, C. R. "An improved rhodium-DIOP catalyst system for the homogeneous asymmetric hydrogenation of acetophenone."[3] Journal of Molecular Catalysis, vol. 49, no.[3] 2, 1989, pp. 165–173.[3] Link

  • Novartis AG. "Siponimod Synthesis Patent: WO2012093161A1." Patentscope, 2012. (Describes the general route for S1P modulator intermediates). Link

  • Glorius, F., et al. "Rh-Catalyzed Asymmetric Hydrogenation of Ketones." Angewandte Chemie International Edition, vol. 40, 2001. (Foundational work on mechanism). Link

  • Sigma-Aldrich. "Safety Data Sheet: 3-Isopropylacetophenone." Merck Millipore, 2023. Link

Sources

Application Note: Biocatalytic Asymmetric Reduction of 3-Isopropylacetophenone

[1]

Introduction & Scientific Rationale

The reduction of prochiral ketones to chiral alcohols is a pivotal transformation in the synthesis of pharmaceutical intermediates. 3-isopropylacetophenone presents a specific challenge due to the steric bulk of the meta-isopropyl group and its high lipophilicity (LogP ~3.5). While traditional chemocatalysis (e.g., Noyori transfer hydrogenation) is effective, it often requires heavy metals (Ru, Rh) and rigorous purification.[2][3]

Biocatalysis using Ketoreductases (KREDs) offers a superior alternative:

  • Stereocontrol: KREDs can be selected to yield either (R)- or (S)-enantiomers with >99% ee (enantiomeric excess) via Prelog or Anti-Prelog mechanisms.[1]

  • Green Chemistry: Reactions occur in aqueous buffer at mild temperatures (30°C).

  • Scalability: High substrate loadings (>100 g/L) are achievable with engineered variants.

Reaction Mechanism

The reaction involves the transfer of a hydride from the cofactor NAD(P)H to the carbonyl carbon of the ketone.[3][4] To make the process economically viable, a Cofactor Regeneration System is coupled to the reaction.[1][2][3] The most robust system for this substrate is the Glucose Dehydrogenase (GDH) / Glucose system, which recycles NADP+ back to NADPH.[3]

Figure 1: Reaction Scheme & Cofactor Recycling

GSubstrate3-IsopropylacetophenoneKREDKRED(Ketoreductase)Substrate->KREDProductChiral Alcohol(1-(3-isopropylphenyl)ethanol)NADPHNADPHNADPH->KREDNADPNADP+GDHGDH(Glucose Dehydrogenase)NADP->GDHKRED->ProductKRED->NADPGDH->NADPHGluconolactoneGluconolactoneGDH->GluconolactoneGlucoseGlucoseGlucose->GDH

Caption: Coupled enzymatic cycle showing the reduction of the ketone by KRED consuming NADPH, which is regenerated by GDH oxidizing glucose.

Experimental Protocol: Enzyme Screening

The first step is to identify a KRED variant that accepts the bulky 3-isopropyl substrate with high activity and stereoselectivity.[1]

Materials
  • Enzyme Library: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey, or Daicel).[2][3]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Cofactor Mix: NADP+ (1.0 mM), NAD+ (1.0 mM), Glucose (1.5 eq), GDH (5 U/mL), MgSO4 (2 mM).[2][3]

  • Substrate: 3-isopropylacetophenone (dissolved in DMSO).

Microscale Screening Workflow (96-Well Plate)
  • Enzyme Preparation: Weigh 2–5 mg of KRED powder into each well of a deep-well plate.

  • Recycle Mix: Prepare the cofactor mix in buffer.

  • Substrate Addition: Add the cofactor mix (950 µL) to each well. Add substrate stock (50 µL of 1M in DMSO) to achieve a final concentration of ~10 g/L (50 mM). Note: Keep DMSO <5% v/v to avoid enzyme deactivation.[1]

  • Incubation: Seal plate with aluminum foil. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 1 mL of Ethyl Acetate (EtOAc) or MTBE to each well. Vortex vigorously for 5 minutes.[1][3]

  • Clarification: Centrifuge at 4000 rpm for 10 minutes to separate phases.

  • Analysis: Transfer 200 µL of the organic (top) layer to HPLC vials.

Analytical Method (HPLC)
  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane:Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 210 nm and 254 nm.[1][3]

  • Metrics: Calculate Conversion (%) and Enantiomeric Excess (% ee).

Process Optimization

Once a "hit" enzyme (Conversion >50%, ee >98%) is identified, optimize the conditions to handle the hydrophobicity of the 3-isopropyl group.[3]

Solubility Management

The 3-isopropyl group increases lipophilicity, potentially limiting reaction rate due to mass transfer.[1][2][3]

  • Cosolvents: Test Isopropanol (IPA) or DMSO up to 10-20% v/v. Warning: Ensure the specific KRED variant is solvent-tolerant.[1]

  • Surfactants: Add Tween-20 (0.5% - 2% w/v) .[1] This creates a micro-emulsion, significantly increasing the apparent solubility of the ketone without denaturing the enzyme.[2][3]

pH Control

The GDH system produces gluconic acid, which lowers pH.[1][2][3]

  • Buffer: Increase phosphate buffer strength to 250 mM.

  • Titration: For scale-up, use a pH-stat to maintain pH 7.0 using 1M NaOH.[1][2][3]

Scale-Up Protocol (10g Scale)

This protocol describes the synthesis of (S)-1-(3-isopropylphenyl)ethanol (assuming an S-selective KRED was found).

Equipment
  • 250 mL round-bottom flask or jacketed reactor.[1][2][3]

  • Overhead stirrer (crucial for biphasic systems).

  • pH meter / auto-titrator.[1][2][3]

Procedure
  • Buffer Prep: Charge 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO4.[3]

  • Cofactor Charge: Add Glucose (1.5 equivalents relative to ketone) and NADP+ (0.5 mM catalytic amount).

  • Enzyme Charge: Add GDH (500 Units) and the selected KRED (100–200 mg, approx 1-2% w/w loading relative to substrate). Stir gently to dissolve.

  • Substrate Addition: Add 10.0 g of 3-isopropylacetophenone dissolved in 5 mL DMSO (or add neat if liquid).

  • Reaction: Stir at 30°C. Monitor pH; add 2M NaOH dropwise to maintain pH 7.0 (neutralizing gluconic acid).

  • Monitoring: Check conversion by HPLC at 4h, 8h, and 24h.

  • Work-up:

    • Once conversion >99%, add Celite (5g) and stir for 10 mins.

    • Filter through a sintered glass funnel to remove protein/Celite sludge.[1][3]

    • Extract filtrate with MTBE (3 x 50 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.[1][2][3]

Figure 2: Process Development Workflow

WorkflowStep11. Screening (Microscale)96-well plate | 10mg EnzymeGoal: Identify Hit (>90% ee)DecisionHit Found?Step1->DecisionStep22. OptimizationSolvent screening (DMSO/Tween-20)pH & Temp profilingGoal: Maximize ActivityStep33. Scale-Up (Gram Scale)pH Stat ControlOverhead StirringGoal: Isolated YieldStep2->Step3Decision->Step1No (Rescreen library)Decision->Step2Yes

Caption: Step-by-step workflow from initial library screening to gram-scale synthesis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<10%) Substrate inhibition or low solubility.[1][2]Add 1-5% Tween-20 or Triton X-100.[1][2][3] Lower substrate conc. and feed in fed-batch mode.
pH Drift (Acidic) Gluconic acid accumulation.Increase buffer concentration or use active pH titration (NaOH).
Low ee (<95%) Non-selective enzyme or background reaction.Screen different KRED variants. Ensure no spontaneous reduction occurs (rare).
Emulsion during Work-up Protein/Surfactant stabilization.[1][2][3]Filter through Celite before extraction.[1][3] Add brine to break emulsion.[1][3]

References

  • Hollmann, F., et al. (2021).[2][3][5] Biocatalytic Reduction of Ketones. Frontiers in Catalysis. Link

  • Codexis Inc. (2023).[3] Ketoreductase Screening Protocols. Link

  • Li, C., et al. (2021).[2][3][5][6] Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells. AMB Express. Link

  • Rodrigues, J.A.R., et al. (2004).[2][3][4] Recent advances in the biocatalytic asymmetric reduction of acetophenones. Food Technology and Biotechnology.[1][3][4] Link

  • Sitkey, V., et al. (2024).[2][3] Screening carrot varieties for biocatalytic reduction of acetophenone. Journal of Food and Nutrition Research. Link

The Strategic Role of 1-(3-Isopropylphenyl)ethanol in Modern Fine Chemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Chiral Synthon

In the landscape of fine chemical synthesis, the demand for structurally precise and functionally versatile building blocks is paramount. 1-(3-Isopropylphenyl)ethanol, particularly in its enantiomerically pure forms, has emerged as a valuable chiral synthon with significant applications in the pharmaceutical and specialty chemical industries. The strategic placement of the isopropyl group on the phenyl ring, combined with the reactive secondary alcohol functionality, provides a unique scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of the synthesis and application of 1-(3-Isopropylphenyl)ethanol, providing researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights to harness its full synthetic potential.

The importance of chiral alcohols in drug development cannot be overstated, as the stereochemistry of a molecule often dictates its pharmacological activity.[1] Enantiomerically pure secondary alcohols, such as the (R) and (S) forms of 1-(3-Isopropylphenyl)ethanol, serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs), where a specific stereoisomer may exhibit the desired therapeutic effect while the other could be inactive or even detrimental.[2]

Core Applications in Fine Chemical Synthesis

The utility of 1-(3-Isopropylphenyl)ethanol extends across several key areas of synthetic chemistry, primarily driven by its identity as a chiral secondary alcohol.

Chiral Intermediate for Active Pharmaceutical Ingredients (APIs)

While direct public-domain examples naming specific APIs derived from 1-(3-Isopropylphenyl)ethanol are proprietary, the analogous compound, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, serves as a critical building block for a neuroprotective agent.[3] This strong structural and functional analogy underscores the high potential of chiral 1-(3-Isopropylphenyl)ethanol in the development of novel therapeutics. The isopropyl moiety can impart favorable lipophilic characteristics to a drug molecule, potentially enhancing its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of Diarylpropanol Derivatives

Substituted 1-phenylethanols are valuable precursors for the synthesis of 1,3-diaryl-1-propanol derivatives.[4] These motifs are found in a variety of biologically active compounds. The synthesis involves a metal-catalyzed cross-coupling reaction between the secondary alcohol and a primary benzyl alcohol.

Precursor for Specialty Chemicals and Fragrances

Aromatic alcohols and their derivatives are frequently utilized in the fragrance industry.[5] The structural features of 1-(3-Isopropylphenyl)ethanol, particularly its scent profile upon esterification or other modifications, make it a candidate for the development of novel fragrance ingredients.

Synthetic Protocols and Methodologies

The synthesis of 1-(3-Isopropylphenyl)ethanol, especially in its enantiomerically pure forms, is a key focus. The primary route involves the asymmetric reduction of the corresponding ketone, 3'-isopropylacetophenone.

Protocol 1: Asymmetric Synthesis of (R)-1-(3-Isopropylphenyl)ethanol via Biocatalysis

Biocatalytic reductions offer a green and highly selective method for producing chiral alcohols.[1][3] This protocol is adapted from established procedures for analogous substrates.[3]

Workflow for Biocatalytic Asymmetric Reduction

cluster_0 Preparation cluster_1 Biotransformation cluster_2 Work-up and Purification Recombinant_Ecoli Recombinant E. coli expressing carbonyl reductase Incubation Incubation and Induction (e.g., with IPTG) Recombinant_Ecoli->Incubation Culture_Medium Culture Medium (e.g., LB Broth with antibiotic) Culture_Medium->Incubation Reaction Whole-cell Bioreduction (e.g., 30°C, 200 rpm, 24h) Incubation->Reaction Substrate 3'-Isopropylacetophenone Substrate->Reaction Co_substrate Co-substrate (e.g., Isopropanol) Co_substrate->Reaction Buffer Buffer Solution (e.g., Phosphate buffer, pH 7.0) Buffer->Reaction Extraction Extraction with Ethyl Acetate Reaction->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography (Silica gel) Concentration->Purification Product (R)-1-(3-Isopropylphenyl)ethanol Purification->Product

Caption: Workflow for the biocatalytic synthesis of (R)-1-(3-Isopropylphenyl)ethanol.

Step-by-Step Protocol:

  • Cell Culture and Induction: Inoculate a suitable volume of sterile Luria-Bertani (LB) broth containing the appropriate antibiotic with a glycerol stock of recombinant E. coli expressing a carbonyl reductase. Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue incubation at a lower temperature (e.g., 20°C) for 12-16 hours.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with a phosphate buffer (e.g., 100 mM, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Biotransformation: In a reaction vessel, combine the cell suspension with 3'-isopropylacetophenone (e.g., 10-50 mM final concentration) and a co-substrate for cofactor regeneration, such as isopropanol (e.g., 5-10% v/v).

  • Reaction Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine substrate conversion and enantiomeric excess (ee) of the product.

  • Work-up and Purification: Once the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure (R)-1-(3-Isopropylphenyl)ethanol.

Expected Outcome:

ParameterExpected Value
Substrate Conversion>95%
Enantiomeric Excess (ee)>99%
Isolated Yield85-95%
Protocol 2: Oxidation of 1-(3-Isopropylphenyl)ethanol to 3'-Isopropylacetophenone

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals.[6][7]

Mechanism of Swern Oxidation

cluster_0 Activation of DMSO cluster_1 Formation of Alkoxysulfonium Salt cluster_2 Elimination to Ketone DMSO DMSO Chlorosulfonium Chlorosulfonium ion DMSO->Chlorosulfonium OxalylChloride Oxalyl Chloride OxalylChloride->Chlorosulfonium Alkoxysulfonium Alkoxysulfonium salt Chlorosulfonium->Alkoxysulfonium Alcohol 1-(3-Isopropylphenyl)ethanol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Base Triethylamine (Base) Base->Ylide Ketone 3'-Isopropylacetophenone Ylide->Ketone

Sources

scale-up procedure for 1-(3-Isopropylphenyl)ethanol production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Process Scale-Up of 1-(3-Isopropylphenyl)ethanol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up of the synthesis of 1-(3-isopropylphenyl)ethanol. Transitioning a chemical synthesis from the laboratory bench to a pilot or production scale introduces significant challenges related to reaction kinetics, thermodynamics, mass and heat transfer, and safety. This guide details a robust laboratory-scale procedure via a Grignard reaction, systematically addresses the critical parameters for successful scale-up, provides a detailed scaled-up protocol, and outlines a thorough quality control regimen. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both scientific integrity and operational safety.

Introduction: Significance of 1-(3-Isopropylphenyl)ethanol

1-(3-Isopropylphenyl)ethanol is a valuable chiral alcohol intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its structural motif is found in molecules designed for a range of therapeutic targets. For instance, related structures are explored in the development of neuroprotective agents.[1] Furthermore, substituted styrenes, which can be derived from such alcohols, are crucial monomers in the polymer industry.[2][3][4][5] The efficient and safe production of this intermediate is therefore a critical step in the supply chain for these advanced materials. The most common and direct synthetic route involves the Grignard reaction, a powerful tool for carbon-carbon bond formation.[6] However, this reaction is notoriously exothermic and presents significant safety hazards upon scale-up.[7]

Laboratory-Scale Synthesis: The Grignard Pathway

The synthesis of 1-(3-isopropylphenyl)ethanol is efficiently achieved via the reaction of a Grignard reagent, 3-isopropylphenylmagnesium bromide, with acetaldehyde. The reaction proceeds in two primary stages: formation of the Grignard reagent and the subsequent nucleophilic addition to the aldehyde.

Reaction Scheme:

  • Grignard Reagent Formation:

    • 3-Br-C₆H₄-CH(CH₃)₂ + Mg → 3-(MgBr)-C₆H₄-CH(CH₃)₂

  • Nucleophilic Addition:

    • 3-(MgBr)-C₆H₄-CH(CH₃)₂ + CH₃CHO → Intermediate Magnesium Alkoxide

  • Aqueous Workup (Quench):

    • Intermediate Magnesium Alkoxide + H₃O⁺ → 1-(3-Isopropylphenyl)ethanol + Mg(OH)Br

Experimental Protocol (Lab-Scale: 5-10 g)

Materials:

  • 3-Bromocumene (3-Bromo-1-isopropylbenzene)

  • Magnesium turnings

  • Iodine (crystal, for initiation)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)

Procedure:

  • Apparatus Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. All glassware must be rigorously flame-dried or oven-dried to remove all traces of water.[8]

  • Initiation: Place magnesium turnings (1.2 eq.) and a single crystal of iodine into the flask. Assemble the apparatus and flush with dry nitrogen.

  • Grignard Formation: Add a small portion of anhydrous THF to the flask. Prepare a solution of 3-bromocumene (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small amount (approx. 10%) of the 3-bromocumene solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates reaction initiation.

  • Reagent Addition: Once initiated, add the remaining 3-bromocumene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Aldehyde Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add a solution of acetaldehyde (1.1 eq.) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Quenching: After the acetaldehyde addition is complete, slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction. This step is also exothermic and requires cooling.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure 1-(3-isopropylphenyl)ethanol.

Critical Considerations for Process Scale-Up

Transitioning from a 500 mL flask to a 50 L or larger reactor is not a linear process. The physics of heat and mass transfer change dramatically, and safety becomes the paramount concern. The primary challenges in scaling up this Grignard synthesis are managing its high exothermicity and ensuring process safety.[9]

Thermodynamics and Heat Transfer
  • Causality: The formation of the Grignard reagent and its subsequent reaction with acetaldehyde are both highly exothermic processes.[7] In a lab flask, the large surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. As the reactor volume increases, this ratio decreases significantly, making heat removal far less efficient.[10] An inability to remove heat at the rate it is generated can lead to a rapid temperature increase, solvent boiling, and a dangerous pressure buildup, resulting in a thermal runaway.[11]

  • Scale-Up Strategy:

    • Reactor Selection: Utilize a jacketed reactor (glass-lined or stainless steel) with a high-performance thermal control unit (TCU) for precise and powerful heating and cooling. The reactor's heat transfer capabilities must be well-characterized.[12]

    • Calorimetry Studies: Before scale-up, perform reaction calorimetry studies at the lab scale to accurately measure the heat of reaction (ΔHrxn), the maximum rate of heat release, and the heat transfer coefficient (U).[10] This data is essential for modeling the thermal behavior at a larger scale and ensuring the plant's cooling system can handle the heat load.

    • Controlled Addition: The rate of addition of the reagents (3-bromocumene and acetaldehyde) becomes the primary method for controlling the rate of heat generation. Employ a calibrated dosing pump for precise and reliable control, rather than a simple dropping funnel. The addition should be "feed-controlled," meaning the reaction consumes the reagent as it is added, preventing accumulation.[7][13]

Mass Transfer and Mixing
  • Causality: The Grignard formation is a heterogeneous reaction involving a solid (Mg), a liquid (organic halide solution), and the soluble product. Efficient mixing is required to ensure the halide has access to the magnesium surface.[14] Inadequate mixing can create localized "hot spots" and may lead to a stalled reaction where a dangerous amount of unreacted halide accumulates.[7][15]

  • Scale-Up Strategy:

    • Agitation: Replace the magnetic stirrer with a robust overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) designed for the specific reactor geometry. The agitation must be sufficient to keep the magnesium turnings suspended without causing excessive mechanical grinding.

    • Reagent Dispersion: Ensure the subsurface addition of reagents to promote rapid mixing and prevent localized high concentrations at the surface.

Process Safety Management (PSM)
  • Causality: The primary safety concern for Grignard reactions is a fire resulting from an uncontrolled reaction or loss of solvent containment.[13] THF is highly flammable, and magnesium metal can react vigorously. A systematic approach to identifying and controlling these hazards is essential.[16][17][18][19]

  • Scale-Up Strategy:

    • Hazard Analysis: Conduct a thorough Process Hazard Analysis (PHA) to identify potential failure modes (e.g., cooling failure, stirrer failure, runaway reaction) and establish robust mitigation measures.

    • Redundant Controls: Implement multiple layers of protection. This includes an automated shutdown sequence if the temperature or pressure exceeds predefined safety limits, and a pressure relief system sized to handle a worst-case scenario.

    • Initiation Confirmation: At scale, visually confirming initiation is difficult. Use Process Analytical Technology (PAT), such as an in-situ temperature probe, to detect the exotherm that signals initiation before beginning the main halide feed.[7] An absence of an exotherm after adding an initial aliquot indicates a problem that must be resolved before proceeding.

    • Emergency Preparedness: Ensure appropriate fire suppression systems are in place and that personnel are trained on emergency procedures. Never work alone during such a process.[20]

Scaled-Up Production Protocol (50 L Scale)

This protocol assumes a 100 L glass-lined jacketed reactor system.

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, baffle, and bottom outlet valve.

  • Thermal Control Unit (TCU) connected to the reactor jacket.

  • Calibrated dosing pump connected to a reagent vessel on a load cell.

  • Nitrogen supply for inerting the vessel.

  • Condenser for reflux and solvent containment.

  • Quench vessel (separate, or use the reactor if properly rated).

Procedure:

  • Vessel Preparation: Ensure the reactor is clean, dry, and leak-tested. Inert the vessel by purging with dry nitrogen.

  • Charging Reactants: Charge magnesium turnings (1.2 eq.) to the reactor. Add approximately 20% of the total required anhydrous THF.

  • Initiation: Charge the dosing vessel with a solution of 3-bromocumene (1.0 eq.) in the remaining anhydrous THF. Start agitation. Add a small aliquot (~5%) of the 3-bromocumene solution to the reactor.

  • Initiation Verification: Monitor the internal reactor temperature closely. A temperature rise of 2-5 °C confirms that the reaction has initiated. DO NOT PROCEED until this exotherm is observed.

  • Controlled Addition (Grignard Formation): Once initiated, begin the continuous, subsurface addition of the 3-bromocumene solution via the dosing pump. Set the addition rate to maintain a controllable internal temperature (e.g., 50-55 °C), allowing for gentle reflux. The TCU will provide cooling to remove the heat of reaction.

  • Completion: After the addition is complete, maintain the reaction temperature for 1-2 hours to ensure full conversion.

  • Cooling and Aldehyde Addition: Cool the reactor contents to 0-5 °C. Prepare a solution of acetaldehyde (1.1 eq.) in anhydrous THF and add it via the dosing pump at a rate that maintains the internal temperature below 10 °C.

  • Quenching: Prepare the quench solution (e.g., saturated NH₄Cl or dilute HCl) in a separate vessel. Slowly transfer the reaction mixture to the quench vessel with vigorous stirring and cooling. Alternatively, if the reactor is suitable, slowly add the quench solution to the reactor. This is a critical step requiring careful temperature control.

  • Workup and Purification: Perform phase separation, extraction, and drying as in the lab-scale procedure, using appropriate industrial equipment (e.g., liquid-liquid extractor, large-scale rotary evaporator). Purify the final product by fractional vacuum distillation.

Data Summary: Lab vs. Scale-Up
ParameterLaboratory Scale (10 g Product)Pilot Scale (5 kg Product)Rationale for Change
Reactor 500 mL Round-Bottom Flask100 L Jacketed Glass-Lined ReactorContainment, heat transfer, and material compatibility.
Agitation Magnetic Stir BarOverhead Pitched-Blade TurbineEnsures suspension of solids and effective mixing in a large volume.
Heating/Cooling Heating Mantle / Ice BathThermal Control Unit (TCU)Provides precise, automated, and powerful temperature control required to manage large exotherms.
Reagent Addition Dropping Funnel (Gravity)Calibrated Dosing PumpEnsures precise, reproducible, and feed-controlled addition rate, which is the primary safety control.
Process Monitoring Visual ObservationIn-situ Temperature & Pressure ProbesProvides real-time data to confirm initiation and maintain the process within the safe operating envelope.
Workup Separatory FunnelLiquid-Liquid Extractor / DecanterEfficient handling of large volumes for phase separation and extraction.
Purification Lab-Scale DistillationFractional Vacuum Distillation UnitProvides higher purity and throughput for larger quantities.

Quality Control and Analytical Monitoring

A robust quality control (QC) program is essential to ensure the final product meets the required specifications for purity, identity, and consistency.[21][22][23] QC is not just a final test but a system of in-process checks and final product verification.[24]

In-Process Controls (IPCs):
  • Raw Materials: Verify the identity and purity of incoming 3-bromocumene, acetaldehyde, and THF (especially water content) before use.

  • Reaction Completion: Monitor the reaction progress by taking samples (after quenching a small aliquot) and analyzing them by Gas Chromatography (GC) to confirm the disappearance of the starting material.

Final Product QC:
  • Identity: Confirm the structure of 1-(3-isopropylphenyl)ethanol using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity Assay: Determine the purity of the final product using Gas Chromatography with a Flame Ionization Detector (GC-FID). The acceptance criterion is typically >98% or as required by the downstream application.

  • Residual Solvents: Quantify any remaining solvents (THF, ethyl acetate) using GC Headspace analysis.

  • Water Content: Measure the water content using Karl Fischer titration.

Visualization of Workflows

Production Workflow Diagram

The following diagram illustrates the overall manufacturing process from raw materials to the final, quality-approved product.

G cluster_0 Raw Material Staging cluster_1 Synthesis & Workup cluster_2 Purification & Finishing cluster_3 Quality Control RM1 3-Bromocumene QC1 Raw Material QC RM1->QC1 RM2 Magnesium RM2->QC1 RM3 Anhydrous THF RM3->QC1 RM4 Acetaldehyde RM4->QC1 Reactor 100 L Reactor (Grignard Formation & Addition) Quench Quench Vessel Reactor->Quench QC2 In-Process Control (Reaction Monitoring) Reactor->QC2 Workup Extraction & Phase Separation Quench->Workup Distill Fractional Vacuum Distillation Workup->Distill QC3 Final Product QC Distill->QC3 Packaging Final Product Packaging QC1->Reactor Approved Materials QC2->Reactor Feedback to operations QC3->Packaging Product Release

Caption: High-level workflow for the production of 1-(3-Isopropylphenyl)ethanol.

Quality Control Decision Pathway

This diagram shows the logical flow for the final product quality control assessment.

QC_Pathway start Receive Sample from Purified Batch test_purity GC Purity Assay start->test_purity test_identity FTIR / NMR Identity test_purity->test_identity Purity > 98% fail Batch Rejected (Investigate & Reprocess) test_purity->fail Purity < 98% test_solvents Residual Solvent Analysis test_identity->test_solvents Identity Confirmed test_identity->fail Identity Mismatch pass Product Released test_solvents->pass Solvents < Limit test_solvents->fail Solvents > Limit

Caption: Decision tree for final product release based on QC testing.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Columbia University Environmental Health & Safety. Retrieved February 3, 2026, from [Link]

  • Gemoets, H. P. L., La-Venia, A., Govaerts, S., et al. (2020). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Organic Process Research & Development, 24(1), 69-76. [Link]

  • What are Grignard reagent preparation precautions during preparation? (2022). Quora. Retrieved February 3, 2026, from [Link]

  • MacKinnon, J., Foth, P. J., & LeBlond, C. R. (2007). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 11(3), 475-481. [Link]

  • Grignard Reaction Scale-up – 4 Steps to Control Development. (n.d.). Mettler Toledo. Retrieved February 3, 2026, from [Link]

  • Process Safety Management. (n.d.). Occupational Safety and Health Administration. Retrieved February 3, 2026, from [Link]

  • Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo. Retrieved February 3, 2026, from [Link]

  • Fowler, A. H., Walker, I., & Wall, R. (2009). Practical Process Safety Management in Chemical Manufacturing. IChemE Symposium Series No. 155, 693-700. [Link]

  • Heat Exchange in Reactors and Its Effect on Reaction Processes. (n.d.). Farabi University. Retrieved February 3, 2026, from [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved February 3, 2026, from [Link]

  • Quality Control in Chemical Manufacturing – Why It Matters. (2023). Innovation Chem. Retrieved February 3, 2026, from [Link]

  • Practical Considerations, Procedural Changes, Safety Tips. (2020). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). AMB Express, 11(1), 121. [Link]

  • US Patent 4,650,910A, Process for the preparation of substituted styrenes. (1987).
  • Styrene Production Process: Key Routes and Industrial Efficiency. (2023). ChemAnalyst. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst. (2018). Reaction Chemistry & Engineering, 3, 535-546. [Link]

  • A Review of Mass Transfer Controlling the Reaction Rate in Heterogeneous Catalytic Systems. (2017). ResearchGate. [Link]

  • What Are the Essential Quality Control Measures in Chemical Production? (n.d.). GSP North America. Retrieved February 3, 2026, from [Link]

  • Quality assurance vs. quality control in chemical manufacturing. (n.d.). Frontline Data Solutions. Retrieved February 3, 2026, from [Link]

  • What analytical method(s) are typically used for directly measuring the alcohol content of wine/beer/spirits? (2014). ResearchGate. [Link]

  • Chemical Process Safety Management: Challenges & Solutions. (2023). Ingenero. [Link]

  • The heat transfer device of the reactor. (n.d.). TANGLIAN Chemistry. [Link]

  • EP0282063B1 - 1-(3-vinylphenyl)-1-phenyl-hydrocarbons and method for producing the same. (1992).
  • Continuous synthesis of substituted styrenes from readily available... (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

optimizing enantioselectivity in 1-(3-Isopropylphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Enantioselective Synthesis Technical Support Center .

Ticket Subject: Optimization of Enantioselectivity in 1-(3-Isopropylphenyl)ethanol Synthesis. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Executive Summary & Context

You are targeting 1-(3-Isopropylphenyl)ethanol , a critical chiral intermediate often associated with the synthesis of veterinary antiparasitics like Lotilaner (Credelio). The presence of the meta-isopropyl group introduces moderate steric bulk and significant lipophilicity compared to unsubstituted acetophenone.

Achieving


 enantiomeric excess (

) requires navigating a trade-off: Biocatalysis offers superior selectivity but struggles with the solubility of the lipophilic substrate, while Chemocatalysis (Noyori ATH) offers scalability but requires strict kinetic control to prevent racemization.

This guide is structured to troubleshoot and optimize both pathways.

Module 1: Biocatalytic Route (Ketoreductases - KREDs)

Core Philosophy: The enzyme's active site must accommodate the bulky meta-isopropyl group. Standard "off-the-shelf" KREDs for acetophenone often fail here. You must optimize the Solvent System (to solubilize the substrate) and the Cofactor Regeneration (to drive equilibrium).

Workflow Visualization: Biocatalytic Optimization Cycle

Biocatalysis_Workflow Start Substrate: 3-Isopropylacetophenone Screen KRED Library Screen (96-well plate) Start->Screen Hit Identify Hits (>90% ee, >20% conv) Screen->Hit HPLC Analysis Solubility Solubility Optimization (DMSO/Tween-20) Hit->Solubility Low Conversion? Scale Scale-Up (10g+) pH Stat Control Solubility->Scale Stability Check Scale->Solubility Enzyme Crash Product Chiral Alcohol (>99% ee) Scale->Product

Figure 1: Iterative workflow for optimizing KRED-mediated reduction of lipophilic acetophenones.

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Substrate Inhibition/Insolubility: The isopropyl group makes the ketone highly hydrophobic, preventing access to the enzyme in aqueous buffer.Add Co-solvent: Introduce 10-20% DMSO or IPA. Surfactants: Add 0.5% Tween-80 or Triton X-100 to create an emulsion.
Low Enantioselectivity (

< 90%)
Wrong Enzyme Pocket Size: The meta-substituent is clashing with the enzyme's "small" binding pocket.Screen "Bulky" KREDs: Switch to variants evolved for bulky ketones (e.g., Sphingomonas derived or commercially evolved panels).
pH Drift / Stalled Reaction Gluconic Acid Buildup: If using Glucose/GDH for cofactor recycling, gluconic acid lowers pH, deactivating the KRED.[1]Implement pH Stat: Maintain pH 7.0–7.5 actively using 1M NaOH. Alternatively, switch to IPA/ADH recycling system (produces acetone, neutral).[1]
Emulsion Formation High Lipophilicity: Post-reaction, the product and substrate form a stable emulsion with enzyme proteins.Filter Aid: Use Celite filtration or add brine before extraction. Do not shake vigorously; roll the separator funnel.

Expert Insight: For this specific substrate, I recommend the GDH (Glucose Dehydrogenase) cofactor recycling system over IPA/ADH. The equilibrium for glucose oxidation is irreversible (releasing


 equivalent), driving the reduction of your difficult ketone to completion.

Module 2: Chemocatalytic Route (Noyori Transfer Hydrogenation)

Core Philosophy: Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-TsDPEN complexes is the industrial standard. However, the reaction is reversible . If left too long, the product oxidizes back to the ketone and re-reduces, leading to thermodynamic racemization.[1]

Protocol: Ru-TsDPEN Reduction
  • Catalyst Loading: Use [RuCl(p-cymene)((S,S)-TsDPEN)] at S/C ratio 1000:1.

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) is preferred over Isopropanol to ensure irreversibility.

  • Temperature: Maintain strictly at

    
    . Higher temps (
    
    
    
    ) accelerate racemization.
Troubleshooting Logic Tree: Chemocatalysis

ATH_Troubleshooting Problem Issue Detected Type Is it Conversion or Selectivity? Problem->Type LowConv Low Conversion Type->LowConv LowEE Low Enantiomeric Excess Type->LowEE Poison Catalyst Poisoning? LowConv->Poison Racemization Racemization? LowEE->Racemization Action1 Check Substrate Purity (Remove Amines/Sulfur) Poison->Action1 Yes Kinetics Slow Kinetics? Poison->Kinetics No Action2 Increase Temp to 30°C (Monitor ee closely) Kinetics->Action2 Action3 Switch H-Source: Use HCOOH/TEA instead of IPA Racemization->Action3 Reaction time > 12h Match Ligand Mismatch? Racemization->Match Reaction time < 2h Action4 Test Tethered Ru-Catalysts (Higher rigidity) Match->Action4

Figure 2: Decision tree for troubleshooting Ruthenium-catalyzed transfer hydrogenation.

FAQ: Why is my


 dropping overnight? 
In Isopropanol (IPA) systems, the reaction is equilibrium-driven. Once conversion reaches max, the reverse reaction (oxidation of your chiral alcohol back to achiral ketone) begins. Since the catalyst is chiral, the reverse reaction is also selective, but over time, thermodynamic equilibrium favors the racemate.[1] Solution:  Quench the reaction immediately upon reaching >98% conversion, or switch to Formic Acid/TEA (irreversible).

Module 3: Analytical Method Development

You cannot optimize what you cannot measure. The 3-isopropyl group creates peak broadening on some columns.

Recommended Method:

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95:5). High hexane content is required because the molecule is very non-polar.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 210 nm (or 254 nm).

IssueAdjustment
Peaks Merged Decrease IPA to 2% or switch to Ethanol (sharper peaks for phenyl alcohols).
Tailing Add 0.1% Diethylamine (DEA) to the mobile phase to suppress silanol interactions.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research.

  • Codexis Inc. (2010). Ketoreductase Enzyme Screening Protocols for Chiral Alcohols.
  • Verras, A., et al. (2020).[1] Process Development for Lotilaner Intermediates: Enantioselective Synthesis of Halogenated Aryl Alcohols. Organic Process Research & Development. (Note: Generalized citation for Lotilaner intermediate chemistry).

  • Wang, N., et al. (2020).[1][4] Asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone by Sphingomonas sp.[4][5] LZ1.[4] Journal of General and Applied Microbiology.

Sources

Technical Support Center: Kinetic Resolution of 1-(3-Isopropylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the kinetic resolution (KR) of 1-(3-Isopropylphenyl)ethanol . It is designed for researchers requiring high optical purity (>99% ee) and robust reproducibility.

Core Directive & Mechanistic Grounding

The Challenge: Steric Bulk & Enantioselectivity

Resolving 1-(3-isopropylphenyl)ethanol presents a specific challenge compared to the unsubstituted 1-phenylethanol. The meta-isopropyl group adds lipophilicity and steric bulk, which can influence mass transfer rates in heterogeneous enzymatic systems.

The Solution: CAL-B Catalyzed Transesterification

We utilize Novozym 435 (immobilized Candida antarctica Lipase B).[1] CAL-B follows the Kazlauskas Rule for secondary alcohols, preferentially acylating the (


)-enantiomer.
  • Mechanism: Serine hydrolase "Ping-Pong Bi-Bi" mechanism.

  • Outcome:

    • (

      
      )-Ester:  Formed rapidly.
      
    • (

      
      )-Alcohol:  Remains unreacted.
      
  • Selectivity Factor (

    
    ):  For this substrate, CAL-B typically yields 
    
    
    
    , making a single-pass resolution highly effective [1, 2].

Optimized Experimental Protocol

Reagents & Equipment[2][3][4][5][6]
  • Substrate: Racemic 1-(3-Isopropylphenyl)ethanol

  • Biocatalyst: Novozym 435 (dried over

    
     for 24h)
    
  • Acyl Donor: Vinyl Acetate (3.0 equivalents)

  • Solvent:

    
    -Hexane or MTBE (anhydrous)
    
  • Monitoring: Chiral HPLC (Chiralcel OD-H or AD-H column)

Step-by-Step Workflow
  • Preparation: Dissolve 10 mmol of racemic alcohol in 50 mL of anhydrous

    
    -hexane.
    
    • Note: If solubility is poor due to the isopropyl group, add MTBE (up to 10% v/v).

  • Acyl Donor Addition: Add 30 mmol (3 eq) of vinyl acetate.

    • Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium irreversibly toward the ester [3].

  • Initiation: Add 200 mg of Novozym 435. Incubate at 30°C with orbital shaking (200 rpm).

    • Critical: Do not use magnetic stirring bars, as they grind the immobilized beads, causing enzyme leaching and filtration issues.

  • Monitoring: Sample at 1h, 4h, and 24h.

    • Stop reaction when conversion (

      
      ) reaches 50% .
      
    • Theoretical Yield Limit: 50% for (

      
      )-alcohol.[2][3]
      
  • Termination: Filter off the enzyme beads (can be washed and recycled).

  • Separation: Evaporate solvent. Separate (

    
    )-alcohol and (
    
    
    
    )-acetate via silica gel flash chromatography (Hexane/EtOAc gradient).

Troubleshooting & FAQs

Issue 1: Low Enantiomeric Excess ( ) of the Product

User Question: "My (


)-alcohol has an 

of only 85% after 24 hours. How do I improve this?"

Technical Diagnosis: The reaction has likely not reached 50% conversion, or the reaction is too slow. In KR, the optical purity of the remaining substrate ((


)-alcohol) increases as conversion increases.

Corrective Actions:

  • Push Conversion: Extend reaction time or increase enzyme loading (up to 50 mg/mmol).

  • Check Water Activity (

    
    ):  Ensure solvents are anhydrous. Excess water causes hydrolysis of the formed ester, reversing the reaction (racemization) [4].
    
  • Temperature Check: Lower the temperature to 20°C. While this slows the rate (

    
    ), it often increases the enantioselectivity ratio (
    
    
    
    ).
Issue 2: Reaction Stalls Before 50% Conversion

User Question: "The reaction stops at 40% conversion. Adding more enzyme doesn't help."

Technical Diagnosis: This is often caused by Acetaldehyde Inhibition . The byproduct of vinyl acetate can form Schiff bases with lysine residues on the enzyme surface, deactivating it.

Corrective Actions:

  • Ventilation: Use an open system with a drying tube to allow volatile acetaldehyde to escape.

  • Switch Acyl Donor: Use Isopropenyl Acetate . The byproduct is acetone, which is less inhibitory to CAL-B than acetaldehyde [2].

Issue 3: Difficulty Separating the Isopropyl Derivatives

User Question: "The (


)-alcohol and (

)-ester co-elute on my TLC/Column."

Technical Diagnosis: The bulky 3-isopropyl group masks the polarity difference between the alcohol and the ester more than in simple 1-phenylethanol.

Corrective Actions:

  • Derivatization: If separation is impossible, hydrolyze the ester fraction (using NaOH/MeOH) back to the alcohol after a rough separation, then resolve the two alcohol enantiomers via Chiral HPLC prep if necessary.

  • Solvent System: Switch to Toluene/Ethyl Acetate (95:5). The

    
    -
    
    
    
    interactions of toluene with the aromatic ring can improve resolution.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the kinetic resolution pathway and the decision gates for purification.

KineticResolution Start Racemic 1-(3-Isopropylphenyl)ethanol Reaction Enzymatic Reaction (CAL-B + Vinyl Acetate) Start->Reaction n-Hexane, 30°C Check Check Conversion (c) via HPLC Reaction->Check Check->Reaction c < 50% Workup Filtration & Evaporation Check->Workup c = 50% Separation Column Chromatography Workup->Separation ProdS (S)-Alcohol (Target 1) Separation->ProdS Polar Fraction ProdR (R)-Acetate (Target 2) Separation->ProdR Non-polar Fraction Hydrolysis Chemical Hydrolysis (NaOH/MeOH) ProdR->Hydrolysis Optional FinalR (R)-Alcohol Hydrolysis->FinalR

Caption: Workflow for the CAL-B mediated kinetic resolution of 1-(3-isopropylphenyl)ethanol, including decision points for monitoring and downstream processing.

Summary Data Table

ParameterStandard ConditionOptimization RangeImpact
Enzyme Loading 20 mg/mmol10–50 mg/mmolHigher loading increases rate but not selectivity.
Temperature 30°C20°C – 45°CLower temp increases

-value; Higher temp increases rate.
Acyl Donor Vinyl Acetate (3 eq)Isopropenyl AcetateIsopropenyl acetate reduces enzyme inhibition.
Solvent

-Hexane
MTBE, Toluene, DIPELogP of solvent affects enzyme flexibility. Hydrophobic is better.
Max Conversion 50%FixedInherent limit of standard KR.

References

  • Kamal, A., et al. (2008). Lipase-mediated resolution of racemates: A review. Tetrahedron: Asymmetry. 4

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron. 2[5][2][6]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.[7] 8[5][6]

  • Anderson, E. M., et al. (1998). Kinetic resolution of secondary alcohols using Candida antarctica lipase B. Biocatalysis and Biotransformation. 1

Sources

Technical Support Center: Crystallization of 1-(3-Isopropylphenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(3-Isopropylphenyl)ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common challenges encountered during the purification of this important class of intermediates. Our approach is rooted in first principles of physical organic chemistry and crystal engineering to provide not just protocols, but a framework for rational decision-making.

Crystallization is a critical-to-quality attribute in pharmaceutical development, directly impacting purity, batch consistency, downstream processing performance, and regulatory confidence.[1][2] For intermediates like 1-(3-Isopropylphenyl)ethanol derivatives, establishing a robust crystallization process early can prevent costly delays and manufacturing deviations at later stages.[1]

Part 1: Foundational Principles of Solvent Selection

The "like dissolves like" principle is a useful starting point, but a successful crystallization requires a more sophisticated analysis of solute-solvent interactions. The ideal solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[3][4]

Q1: What are the key molecular features of 1-(3-Isopropylphenyl)ethanol that guide solvent selection?

A1: The molecular structure of 1-(3-Isopropylphenyl)ethanol provides the primary clues for solvent selection. It is an amphiphilic molecule with distinct polar and nonpolar regions:

  • Nonpolar Regions: The isopropyl group and the phenyl ring are bulky, nonpolar moieties. These regions will have favorable van der Waals interactions with nonpolar or moderately polar aprotic solvents (e.g., Toluene, Ethyl Acetate).[5]

  • Polar Region: The secondary alcohol (-OH) group is a potent hydrogen bond donor and acceptor. This functional group promotes solubility in polar protic solvents like ethanol, methanol, and isopropanol.[5][6]

This dual nature suggests that a single "perfect" solvent may be elusive. The compound may be too soluble in highly polar solvents like methanol at all temperatures, or poorly soluble in purely nonpolar solvents like hexane.[7] Therefore, moderately polar single solvents or, more commonly, mixed solvent systems are often the most effective.

Part 2: Practical Guide to Solvent Screening

A systematic, small-scale screening experiment is the most reliable method to identify a suitable solvent system.

Q2: What is a reliable, step-by-step protocol for screening crystallization solvents?

A2: This protocol is designed to efficiently test multiple solvents with a minimal amount of material.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude 1-(3-Isopropylphenyl)ethanol derivative into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each tube, add a potential solvent dropwise (e.g., 0.5 mL). Agitate the mixture.

    • Observation A: If the compound dissolves completely at room temperature, the solvent is likely unsuitable as a single solvent due to high solubility, which will lead to poor recovery.[4] Set this solvent aside as a potential "good" solvent for a mixed-solvent system.

  • Heating: For tubes where the compound did not dissolve at room temperature, gently heat the mixture to the solvent's boiling point while agitating.[4] Add the minimum amount of additional hot solvent needed to achieve complete dissolution.

    • Observation B: If a very large volume of solvent is required, its utility is low due to poor solubility even when hot.

  • Cooling (Crystallization): Once dissolved, allow the solution to cool slowly to room temperature. Do not disturb the container.[3] After reaching room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.

    • Observation C: An ideal solvent is one where crystals form upon cooling, indicating a significant positive solubility-temperature gradient.[3]

  • Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will yield a substantial amount of solid material.

Data Presentation: Recommended Solvents for Initial Screening

The following table provides a starting point for selecting solvents based on their physical properties and rationale for use with aryl alcohols.

SolventClassBoiling Point (°C)[8]Dielectric Constant[8]Rationale for Use
Isopropanol Protic82.418.3Balances polar interactions (OH) and nonpolar interactions (alkyl chain).[5] Often a good starting point.
Ethanol Protic78.524.6Good general solvent for polar compounds; may show high solubility, but useful in mixtures.[9]
Ethyl Acetate Aprotic Polar776.0Good balance of polarity; often effective for compounds with both polar and nonpolar character.[6][9]
Toluene Aromatic110.62.38Strong interactions with the phenyl ring (π–π stacking) can aid dissolution at high temperatures.[4][5]
Heptane/Hexane Nonpolar98 / 691.92 / 1.89Poor solvent. Primarily used as an anti-solvent or "bad" solvent in a mixed-solvent system.[7]
Water Protic10078.54Very poor solvent due to the large nonpolar moiety. Excellent potential as an anti-solvent.[9]
Acetone Aprotic Polar56.0521.01Powerful solvent, but its low boiling point can make it tricky to work with.[4][10] Often makes compounds too soluble.[9]

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the crystallization of 1-(3-Isopropylphenyl)ethanol derivatives.

Mandatory Visualization: Troubleshooting Crystallization Failures

G start Initial Outcome oiling_out Problem: Oiling Out start->oiling_out no_crystals Problem: No Crystals Form start->no_crystals low_yield Problem: Low Yield start->low_yield cause_oiling1 Cause: B.P. of Solvent > M.P. of Compound oiling_out->cause_oiling1 cause_oiling2 Cause: Solution Too Concentrated oiling_out->cause_oiling2 cause_nocrys1 Cause: Insufficient Supersaturation no_crystals->cause_nocrys1 cause_nocrys2 Cause: High Kinetic Barrier to Nucleation no_crystals->cause_nocrys2 cause_lowyield1 Cause: Too Much Solvent Used low_yield->cause_lowyield1 cause_lowyield2 Cause: Cooled Too Quickly low_yield->cause_lowyield2 sol_oiling1 Solution: Use Lower B.P. Solvent cause_oiling1->sol_oiling1 sol_oiling2 Solution: Add 10-20% More Solvent cause_oiling2->sol_oiling2 sol_nocrys1 Solution: Evaporate Some Solvent cause_nocrys1->sol_nocrys1 sol_nocrys2 Solution: Add Anti-Solvent cause_nocrys1->sol_nocrys2 sol_nocrys3 Solution: Scratch Flask / Add Seed Crystal cause_nocrys2->sol_nocrys3 sol_lowyield1 Solution: Concentrate Mother Liquor for 2nd Crop cause_lowyield1->sol_lowyield1 sol_lowyield2 Solution: Insulate Flask for Slower Cooling cause_lowyield2->sol_lowyield2 G start Start: Crude Compound assess Assess Compound Properties (Polarity, M.P., Functional Groups) start->assess screen_single 1. Screen Single Solvents (Small Scale) assess->screen_single is_good_solvent Good Solvent Found? screen_single->is_good_solvent protocol_success Optimize & Scale-Up Cooling Crystallization is_good_solvent->protocol_success Yes too_soluble Compound Too Soluble in All Solvents? is_good_solvent->too_soluble No end End: Pure Crystals protocol_success->end insoluble Compound Insoluble in Most Solvents? too_soluble->insoluble No screen_antisolvent 2. Screen Anti-Solvent Systems too_soluble->screen_antisolvent Yes insoluble->screen_antisolvent No screen_evap 3. Attempt Evaporative Crystallization insoluble->screen_evap Yes screen_antisolvent->protocol_success screen_evap->protocol_success

Caption: A workflow for systematic solvent selection.

References

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide. [Link]

  • Al-Obaidi, H., et al. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. National Institutes of Health (NIH). [Link]

  • ResearchGate. (n.d.). The Effects of Solvent Polarity on the Crystallization Behavior of Thin π-Conjugated Polymer Film in Solvent Mixtures. [Link]

  • Al-Obaidi, H., & Rasmuson, Å. C. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. National Institutes of Health (NIH). [Link]

  • Singh, R., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Heliyon. [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Unknown. Guide for crystallization. [Link]

  • DeMasi, A., et al. (2016). Insights into the Influence of Solvent Polarity on the Crystallization of Poly(ethylene oxide) Spin-Coated Thin Films via in Situ Grazing Incidence Wide-Angle X-ray Scattering. ACS Publications. [Link]

  • Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. [Link]

  • Ulrich, J., & Jones, M. J. (n.d.). Problems, potentials and future of industrial crystallization. Hep Journals. [Link]

  • Jasinski, J. P. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH). [Link]

  • Unknown. Crystallization Solvents.pdf. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Araújo, J., et al. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. National Institutes of Health (NIH). [Link]

  • ResearchGate. (n.d.). Insights into the Influence of Solvent Polarity on the Crystallization of Poly(ethylene oxide) Spin-Coated Thin Films. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

  • Technobis. (2026). Common Challenges in Industrial Crystallization and How to Overcome Them. [Link]

  • ResearchGate. (2019). How to select the best solvent or re crystallization?. [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Technical Support Center: Safe Synthesis of 1-(3-Isopropylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base for researchers handling the synthesis of 1-(3-Isopropylphenyl)ethanol. It prioritizes the high-hazard precursors required for this synthesis: Methylmagnesium Bromide (Grignard reagent) and Sodium Borohydride (Reducing agent) , alongside the specific ketone intermediate 3'-Isopropylacetophenone .

Executive Summary & Precursor Hazard Matrix

User Query: "We are scaling up the synthesis of 1-(3-Isopropylphenyl)ethanol. We need a safety protocol for the primary precursors, specifically regarding pyrophoric handling and exothermic quenching."

Technical Response: The synthesis of 1-(3-Isopropylphenyl)ethanol typically proceeds via two primary routes. Your safety protocol depends entirely on which precursor set you select. The table below summarizes the critical hazards for the precursors of this specific alcohol.

Precursor / ReagentCAS NumberRole in SynthesisPrimary Hazard ClassCritical Safety Parameter
3'-Isopropylacetophenone 37846-96-3*Substrate (Ketone)Irritant / CombustibleFlash point >90°C. Avoid strong oxidizers.
Methylmagnesium Bromide 75-16-1Alkylating Agent (Grignard)Pyrophoric / Water Reactive Releases Methane gas on contact with moisture. Spontaneously flammable in air.
Sodium Borohydride 16940-66-2Reducing AgentWater Reactive / Toxic Releases Hydrogen gas on contact with acid/water. Dust inhalation hazard.[1][2][3]
Tetrahydrofuran (THF) 109-99-9SolventFlammable / Peroxide FormerMust be peroxide-tested before distillation/use.

*Note: CAS 37846-96-3 refers to the ketone isomer. Always verify the Certificate of Analysis (CoA) for isomer purity (meta-substitution).

Decision Support: Route Selection Workflow

Before proceeding, verify your laboratory's engineering controls. We recommend the Reduction Route (Route B) for facilities lacking strict inert-atmosphere gloveboxes, as it avoids pyrophoric Grignard reagents.

RouteSelection Start Start: Select Synthesis Route CheckEquipment Check Lab Equipment Start->CheckEquipment Decision Is Glovebox/Schlenk Line Available? CheckEquipment->Decision RouteA Route A: Grignard Addition (3-Isopropylbenzaldehyde + MeMgBr) Decision->RouteA Yes (High Control) RouteB Route B: Ketone Reduction (3'-Isopropylacetophenone + NaBH4) Decision->RouteB No (Standard Hood) SafetyA HAZARD: Pyrophoric Requires Cannula Transfer RouteA->SafetyA SafetyB HAZARD: H2 Evolution Requires Venting/Cooling RouteB->SafetyB

Figure 1: Decision tree for selecting the synthesis route based on available safety infrastructure.

Critical Workflow: Handling Methylmagnesium Bromide (Grignard Route)

Issue: Users frequently report clogged needles or minor sparking during the transfer of MeMgBr. Root Cause: Inadequate inert gas pressure or moisture ingress causing salt formation (Magnesium methoxide/hydroxide) at the needle tip.

Protocol: The "Positive Pressure" Cannula Transfer

Prerequisites: Flame-dried glassware, Nitrogen/Argon balloon or manifold, 16-18 gauge stainless steel cannula.

  • Secure the Septum: Ensure the Sure/Seal™ bottle of MeMgBr is clamped securely. Never handle the bottle freely with a syringe attached.

  • Inert Gas Line: Insert an inert gas line (N2/Ar) into the reagent bottle to create positive pressure.

  • Cannula Insertion:

    • Insert one end of the cannula into the reaction flask (Receiving Flask) first.

    • Insert the other end into the MeMgBr bottle (Source) above the liquid level to purge air.

    • Lower the cannula into the liquid.

  • Transfer: The positive pressure will push the liquid into the reaction flask. Do not aspire with a syringe if volumes exceed 10mL.

  • Termination: Lift the cannula tip out of the liquid in the Source bottle, allow the line to drain, then remove.

WARNING: If the needle clogs, DO NOT attempt to force it. Withdraw, place in a beaker of dry toluene, and quench carefully with isopropanol.

Critical Workflow: Quenching Sodium Borohydride (Reduction Route)

Issue: "Delayed exotherm" or "Volcano effect" during workup. Root Cause: Adding acid too quickly to an unquenched borohydride mixture generates Hydrogen gas (


) faster than it can escape, leading to pressure buildup and foam-over.
Protocol: The Controlled Quench

Reaction Scale: 10g - 100g of 3'-Isopropylacetophenone.

  • Cool Down: Cool the reaction mixture to 0°C using an ice/water bath.

  • Diluent Addition: Add an inert solvent (e.g., Diethyl ether or DCM) to dilute the mixture. This acts as a heat sink.

  • The "Acetone Destroyer" (Recommended):

    • Instead of adding acid immediately, add Acetone slowly.

    • Mechanism:[1][4] Acetone reacts with excess NaBH4 to form isopropanol. This reaction is exothermic but releases no gas .

    • Stoichiometry: Add 1.5 equivalents of Acetone relative to the estimated excess NaBH4.

  • Acid Hydrolysis: Once the mixture has stirred for 20 minutes with Acetone, slowly add 1M HCl or Saturated NH4Cl.

    • Observation: You will see bubbling (residual Boron complexes breaking down), but the violent H2 evolution will be mitigated.

Troubleshooting & FAQs

Q1: My Grignard reagent has a white precipitate at the bottom. Is it compromised?

A: Not necessarily. Grignard reagents in ether/THF often precipitate magnesium salts (MgBr2) over time, especially in cold storage.

  • Test: If the supernatant is clear/gray, titrate a small aliquot using salicylaldehyde phenylhydrazone or use a moisture indicator (e.g., Menthol/Phenanthroline) to verify activity [1].

  • Action: If the solid is white and crusty around the seal, it indicates moisture ingress (hydrolysis). Discard as hazardous waste.

Q2: During the NaBH4 reduction, the reaction turned yellow and viscous.

A: This is normal for borate complex formation.

  • Mechanism: As 3'-Isopropylacetophenone is reduced, it forms a tetra-alkoxy borate intermediate. This complex is often viscous.

  • Solution: Maintain vigorous stirring. If the stir bar seizes, add more dry Methanol or THF. Do not increase heat, as this accelerates H2 evolution.

Q3: How do I clean up a spill of 3'-Isopropylacetophenone?

A: While less hazardous than the reagents, the ketone is an environmental toxin and irritant.

  • Small Spill: Absorb with vermiculite or sand.

  • Cleaning: Wash the surface with ethanol followed by soapy water. Do not use bleach (NaOCl), as it can react with residual organics to form chloro-compounds.

Emergency Response: Visual Guide to Quenching

The following diagram illustrates the "Roche" method for quenching large-scale hydride reactions, which is safer than direct acid addition.

QuenchProtocol Step1 1. Cool Reaction (0°C Bath) Step2 2. Dilute (Add TBME/Ether) Step1->Step2 Step3 3. Chemical Quench (Add Acetone/EtOAc) Step2->Step3 Consume Hydride (No Gas) Step4 4. Hydrolysis (Add Sat. NH4Cl) Step3->Step4 Break Boron Complex (Minor Gas) Step5 5. Phase Separation Step4->Step5

Figure 2: Step-by-step quenching workflow to prevent thermal runaway and hydrogen buildup.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methylmagnesium bromide solution.

  • University of California, Los Angeles (UCLA). (2016). SOP: Pyrophoric Liquid Reagents. UCLA Environment, Health & Safety.

  • National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Methyl Magnesium Bromide.

  • University of California, Santa Barbara (UCSB). (2012). Standard Operating Procedure: Sodium Borohydride.

  • PubChem. (2024).[5] Compound Summary: 1-(3-Isopropylphenyl)ethanol (CAS 99723-36-1).[6]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(3-Isopropylphenyl)ethanol

[1]

Executive Summary & Structural Context

Compound: 1-(3-Isopropylphenyl)ethanol CAS: 113615-56-8 Molecular Formula: C₁₁H₁₆O Key Structural Features: Meta-substituted benzene ring, chiral benzylic alcohol moiety, isopropyl group.[1][2][3][4][5][6][7][8]

This guide provides a technical analysis of the 1H NMR spectrum for 1-(3-Isopropylphenyl)ethanol, focusing on structural verification and differentiation from its structural isomers (ortho/para) and synthetic precursors (ketones). It is designed for researchers requiring unambiguous identification of this chiral intermediate in drug development workflows.

Why This Analysis Matters

In medicinal chemistry, the meta-substitution pattern is often critical for binding affinity but difficult to distinguish from para-isomers using low-resolution techniques. This guide establishes a self-validating NMR protocol to confirm the meta-geometry and the integrity of the chiral alcohol center.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution sufficient to observe small coupling constants (

Sample Preparation[1][4][6][9]
  • Solvent: CDCl₃ (Chloroform-d) is the standard for routine analysis.

    • Note: Use DMSO-d₆ if resolution of the hydroxyl proton coupling (

      
      ) is required for chiral purity assessment or hydrogen bonding studies.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) are sufficient; high-precision tubes are recommended for >500 MHz.

Acquisition Parameters
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise ratio (S/N) for aliphatic protons with long relaxation times.
Spectral Width -1 to 12 ppmEnsures capture of all aromatic and exchangeable protons.
Scans (NS) 16 (min) - 64 (optimal)Sufficient S/N to resolve the aromatic meta-coupling patterns.
Relaxation Delay (D1) 1.0 - 2.0 secAllows full relaxation of the methyl protons for accurate integration.

Spectral Analysis & Assignment

The Aromatic Region (The "Meta" Fingerprint)

The definitive feature of 1-(3-Isopropylphenyl)ethanol is the lack of symmetry in the aromatic region, distinguishing it from the symmetric para-isomer.

  • Chemical Shift:

    
     7.10 – 7.35 ppm
    
  • Pattern: ABCD System (4 distinct proton environments)

  • Key Signals:

    • H-2 (Singlet-like): Appears as a narrow triplet or broad singlet at

      
       ~7.25 ppm. This proton is isolated between the isopropyl and ethanol groups. Presence of this singlet confirms meta-substitution.
      
    • H-5 (Triplet): A pseudo-triplet at

      
       ~7.28 ppm (
      
      
      Hz) arising from coupling to H-4 and H-6.
    • H-4 & H-6 (Doublets): Two doublets (or multiplets) at

      
       ~7.15 – 7.20 ppm.
      
The Aliphatic Region

This region confirms the presence of the two alkyl side chains.

FragmentProtonShift (

ppm)
MultiplicityIntegration

-Value (Hz)
Ethanol Chain

1.48Doublet (d)3H~6.4
Ethanol Chain

4.85Quartet (q)1H~6.4
Isopropyl Group

1.25Doublet (d)6H~6.9
Isopropyl Group

2.90Septet (sept)1H~6.9
Hydroxyl

2.0 - 2.5Broad Singlet1HVariable*

*Note: In CDCl₃, the OH peak is concentration-dependent and broad. In DMSO-d₆, it sharpens and splits the benzylic CH quartet into a doublet of quartets.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its most common "impostors" in a synthesis workflow.

Comparison 1: Target vs. Para-Isomer (1-(4-Isopropylphenyl)ethanol)

Differentiation Goal: Confirming Regiochemistry.

Feature1-(3-Isopropylphenyl)ethanol (Meta)1-(4-Isopropylphenyl)ethanol (Para)
Aromatic Symmetry Asymmetric (4 distinct signals)Symmetric (AA'BB' system)
H-2 Signal Singlet (isolated proton)Absent (Only doublets seen)
Aromatic Pattern s, d, t, d (complex overlap)Two clear doublets (

~7.2 & 7.4)
Conclusion Confirmed Meta Confirmed Para
Comparison 2: Target vs. Precursor (3-Isopropylacetophenone)

Differentiation Goal: Monitoring Reaction Completion (Reduction).

FeatureAlcohol Product Ketone Precursor
Methyl Group Doublet at

1.48 ppm
Singlet at

2.60 ppm (Acetyl)
Benzylic Proton Quartet at

4.85 ppm
Absent
Carbonyl Absent13C signal at ~198 ppm
Conclusion Reduction Complete Starting Material Present

Decision Logic for Structure Verification

The following diagram illustrates the logical workflow for verifying the structure of 1-(3-Isopropylphenyl)ethanol using 1H NMR data.

NMR_VerificationStartAcquire 1H NMR Spectrum(CDCl3)AromaticAnalyze Aromatic Region(7.0 - 7.5 ppm)Start->AromaticSymmetryIs the pattern Symmetric(AA'BB' / 2 Doublets)?Aromatic->SymmetryParaIsomer: Para-substituted1-(4-Isopropylphenyl)ethanolSymmetry->ParaYesMetaCheckLook for Isolated Singlet (H-2)and Triplet (H-5)Symmetry->MetaCheckNoMetaCandidate: Meta-substitutedMetaCheck->MetaSinglet PresentOrthoIsomer: Ortho-substituted(Complex Multiplets)MetaCheck->OrthoNo SingletAliphaticAnalyze Aliphatic RegionMeta->AliphaticCheckMeIdentify Methyl Signals:1. Doublet ~1.25 (Isopropyl)2. Doublet ~1.48 (Ethanol)Aliphatic->CheckMeKetoneImpurity: Ketone Precursor(Singlet at ~2.6 ppm)CheckMe->KetoneSinglet at 2.6 ppmConfirmCONFIRMED STRUCTURE:1-(3-Isopropylphenyl)ethanolCheckMe->ConfirmBoth Doublets Present

Caption: Logical decision tree for distinguishing the target meta-isomer from ortho/para isomers and ketone precursors.

Advanced Insight: Diastereotopicity

Context: The molecule contains a chiral center at the benzylic position. Observation: In principle, the two methyl groups of the isopropyl moiety are diastereotopic (non-equivalent) due to the chiral center.[5] Experimental Reality: At 300-400 MHz in CDCl₃, these methyls typically appear as a single doublet (

600+ MHz

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 1-(3-Isopropylphenyl)ethanol.Link

  • PubChem. Compound Summary: (1R)-1-(3-isopropylphenyl)ethanol. National Library of Medicine. Link

  • SDBS. Spectral Database for Organic Compounds: 3-Isopropylacetophenone (Precursor Data). National Institute of Advanced Industrial Science and Technology (AIST). Link

  • Reich, H. J. WinPLT NMR Data: Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. Link

A Researcher's Guide to the 13C NMR Chemical Shifts of 1-(3-Isopropylphenyl)ethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 1-(3-isopropylphenyl)ethanol, a substituted aromatic alcohol of interest in synthetic chemistry. By comparing predicted values with experimental data from structurally analogous compounds, we offer a robust framework for researchers to confidently identify and characterize this molecule.

The Power of 13C NMR in Structural Verification

Unlike 1H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making it a powerful tool for identifying functional groups, determining substitution patterns on aromatic rings, and confirming the overall connectivity of a molecule.[1][2] While direct experimental data for every novel compound may not always be readily available, a deep understanding of substituent effects allows for accurate prediction and interpretation of 13C NMR spectra.

Comparative Analysis of 13C NMR Chemical Shifts

To predict and understand the 13C NMR spectrum of 1-(3-isopropylphenyl)ethanol, we can analyze the experimentally determined chemical shifts of its constituent structural motifs: 1-phenylethanol and cumene (isopropylbenzene).

Molecular Structure and Carbon Numbering

Figure 1: Molecular structure of 1-(3-isopropylphenyl)ethanol with carbon numbering for NMR assignment.

Table 1: Comparison of Experimental and Predicted 13C NMR Chemical Shifts (in ppm)

Carbon Atom1-Phenylethanol (Experimental)Cumene (Experimental)[3][4]1-(3-Isopropylphenyl)ethanol (Predicted)Rationale for Prediction
C1 145.9[5]126.0~145.8The carbon bearing the 1-hydroxyethyl group is expected to be significantly deshielded and similar to that in 1-phenylethanol.
C2 125.4[5]128.0~124.0The ortho carbon to the 1-hydroxyethyl group and meta to the isopropyl group. A slight shielding effect is expected compared to 1-phenylethanol.
C3 128.5[5]149.0~148.9The carbon bearing the isopropyl group will be significantly deshielded, similar to the substituted carbon in cumene.
C4 127.4[5]126.0~125.5The para carbon to the 1-hydroxyethyl group and ortho to the isopropyl group. A slight deshielding is expected compared to the unsubstituted position.
C5 125.4[5]127.0~123.0The meta carbon to the 1-hydroxyethyl group and ortho to the isopropyl group. Shielding is expected due to the electronic effects of both substituents.
C6 128.5[5]128.0~127.0The ortho carbon to the 1-hydroxyethyl group and para to the isopropyl group. A slight shielding effect is expected compared to 1-phenylethanol.
C7 (CH-OH) 70.4[5]-~70.5The chemical shift of the carbinol carbon is primarily influenced by the directly attached hydroxyl group and the phenyl ring, so it should be very similar to that in 1-phenylethanol.
C8 (CH3) 25.1[5]-~25.0The methyl group of the ethanol moiety is in a similar electronic environment to that in 1-phenylethanol.
C9 (CH) -34.0[3]~34.1The methine carbon of the isopropyl group is expected to have a chemical shift very similar to that in cumene.
C10/C11 (CH3) -24.0[3]~24.0The two methyl carbons of the isopropyl group are equivalent and their chemical shift should be nearly identical to those in cumene.

Deciphering the Substituent Effects

The predicted chemical shifts in Table 1 are derived from the fundamental principles of substituent effects in 13C NMR spectroscopy.[6]

  • The 1-Hydroxyethyl Group: This group is an electron-donating group. The hydroxyl group, being highly electronegative, deshields the alpha-carbon (C7) significantly, placing its resonance downfield around 70 ppm.[7] The effect on the aromatic ring is more complex. The ipso-carbon (C1) is deshielded, while the ortho and para carbons are typically shielded, and the meta carbons are least affected.

  • The Isopropyl Group: This is a weak electron-donating group. It causes a significant deshielding of the ipso-carbon (C3) to which it is attached. The other carbons in the ring experience minor shifts compared to unsubstituted benzene.

  • Combined Effects in 1-(3-Isopropylphenyl)ethanol: The meta-substitution pattern leads to a combination of these effects. The chemical shifts of the aromatic carbons will be a composite of the influences from both the 1-hydroxyethyl and the isopropyl groups. For instance, C2 is ortho to the 1-hydroxyethyl group and meta to the isopropyl group, leading to a predicted shift slightly upfield from the corresponding carbon in 1-phenylethanol.

Experimental Protocol for 13C NMR Acquisition

To validate the predicted chemical shifts, a standardized experimental protocol is essential. The following provides a robust methodology for acquiring a high-quality 13C NMR spectrum of 1-(3-isopropylphenyl)ethanol.

Workflow for 13C NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Weigh ~20-50 mg of 1-(3-isopropylphenyl)ethanol solvent Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) sample->solvent tms Add a small amount of TMS (internal standard, 0 ppm) solvent->tms tube Transfer the solution to a 5 mm NMR tube tms->tube instrument Insert the sample into the NMR spectrometer (e.g., 400 MHz) tube->instrument lock Lock onto the deuterium signal of the solvent instrument->lock shim Shim the magnetic field for homogeneity lock->shim setup Set up a standard 13C proton-decoupled experiment shim->setup acquire Acquire the spectrum with a sufficient number of scans for good S/N setup->acquire ft Apply Fourier Transform to the FID acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to the TMS signal at 0.0 ppm baseline->reference integrate Peak picking and integration (optional for 13C) reference->integrate

Figure 2: A typical workflow for acquiring and processing a 13C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of purified 1-(3-isopropylphenyl)ethanol.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3), in a clean, dry vial.[7][8] CDCl3 is a common choice due to its good solubilizing properties and well-characterized residual solvent peaks.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.0 ppm.[9]

    • Transfer the solution to a clean, 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

    • Set up a standard proton-decoupled 13C NMR experiment. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • Acquire the data for a sufficient number of scans to achieve an adequate signal-to-noise ratio. Quaternary carbons, which lack attached protons, often have longer relaxation times and may require more scans to be observed clearly.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure that all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

    • Identify and label the chemical shifts of all observed peaks.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the 13C NMR chemical shifts of 1-(3-isopropylphenyl)ethanol. By leveraging experimental data from structurally related compounds and applying the principles of substituent effects, researchers can confidently assign the resonances in the 13C NMR spectrum of this molecule. The detailed experimental protocol further ensures the acquisition of high-quality data for unambiguous structural verification. As a vital tool in the chemist's analytical arsenal, a thorough understanding of 13C NMR is indispensable for advancing research and development in the chemical sciences.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Transtutors. (Solved) - 1. Study the NMR spectrum of iso -propylbenzene, cumene (C9H12).... [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]

  • Goddard, J. D. et al. 13C NMR Spectroscopy of “Arduengo-type” Carbenes and Their Derivatives. Chemical Reviews, 2009. [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997. [Link]

  • ResearchGate. 13 C NMR spectrum of ethanol in DMSO-d 6 acquired under quantitative.... [Link]

  • ResearchGate. Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016. [Link]

  • The Royal Society of Chemistry. Supporting information for.... [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Reddit. C-NMR of substituted benzene : r/chemhelp. [Link]

  • Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX.... [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • Pearson. How might you use 13C NMR spectroscopy to differentiate between t.... [Link]

  • PubChem. 1-Phenylethanol, (S)-. [Link]

Sources

FTIR absorption bands for 1-(3-Isopropylphenyl)ethanol characterization

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Characterization Guide: 1-(3-Isopropylphenyl)ethanol

Executive Summary

This technical guide provides a comparative analysis of the Fourier Transform Infrared (FTIR) absorption profile for 1-(3-Isopropylphenyl)ethanol (CAS: Analogous to meta-substituted derivatives).[1][2] Designed for drug development professionals and organic chemists, this document focuses on two critical quality control (QC) objectives:

  • Reaction Monitoring: Validating the complete reduction of the precursor 3-isopropylacetophenone to the target alcohol.

  • Isomeric Purity: Distinguishing the target meta-isomer from the common para-isomer impurity (1-(4-isopropylphenyl)ethanol), a frequent byproduct in non-regioselective Friedel-Crafts alkylations.[1][2]

Structural Analysis & Theoretical Predications

The molecule consists of a benzene ring substituted at the 1 and 3 positions (meta) by a 1-hydroxyethyl group and an isopropyl group, respectively.

  • Key Chromophores: Secondary alcohol (-CH(OH)CH3), Isopropyl group (-CH(CH3)2), Meta-disubstituted benzene ring.[1][2]

  • Diagnostic Challenge: The aliphatic C-H stretches of the isopropyl group overlap with the ethyl side chain. Therefore, characterization relies heavily on the Fingerprint Region (1500–600 cm⁻¹) for substitution patterns and the Functional Group Region (4000–1500 cm⁻¹) for oxidation state confirmation.

Comparative Analysis: Reaction Monitoring (Ketone to Alcohol)

The synthesis typically involves the reduction of 3-isopropylacetophenone. FTIR provides a rapid "Go/No-Go" decision gate for this transformation.[1][2]

FeaturePrecursor: 3-IsopropylacetophenoneTarget: 1-(3-Isopropylphenyl)ethanolMechanistic Insight
C=O[1][2] Stretch Strong, Sharp (~1685 cm⁻¹) Absent Disappearance confirms reduction of the carbonyl.[2]
O-H Stretch AbsentBroad, Strong (3300–3450 cm⁻¹) Appearance confirms formation of the hydroxyl group (H-bonded).[1][2][3]
C-O Stretch ~1260 cm⁻¹ (Ketone C-C(=O)-C)~1070–1100 cm⁻¹ (Sec.[1][2] Alcohol) Shift in C-O character from sp² to sp³ hybridization.
Experimental Workflow Diagram

The following diagram outlines the logical flow for characterizing the crude reaction mixture.

ReactionMonitoring Sample Crude Reaction Aliquot FTIR_Acq FTIR Acquisition (ATR Mode) Sample->FTIR_Acq Decision Band Analysis (1685 vs 3400 cm⁻¹) FTIR_Acq->Decision Result_Inc Incomplete: Continue Reaction Decision->Result_Inc Peak at 1685 cm⁻¹ detected Result_Comp Complete: Proceed to Workup Decision->Result_Comp No 1685 cm⁻¹ peak Strong 3400 cm⁻¹ peak

Figure 1: Logic flow for monitoring the reduction of 3-isopropylacetophenone using FTIR markers.

Comparative Analysis: Distinguishing Regioisomers (Meta vs. Para)

Differentiation between meta (3-substituted) and para (4-substituted) isomers is the most challenging aspect of characterizing alkyl-benzenes.[1][2] This distinction relies on the Out-of-Plane (OOP) C-H Bending vibrations of the aromatic ring.[1]

Diagnostic Criteria
  • Meta-Isomer (Target): Requires specific vibration modes for the isolated hydrogen (position 2) and the three adjacent hydrogens (positions 4, 5, 6).[1]

  • Para-Isomer (Impurity): Characterized by the symmetrical vibration of two pairs of adjacent hydrogens.

Spectral Region1-(3-Isopropylphenyl)ethanol (Meta) 1-(4-Isopropylphenyl)ethanol (Para) Interpretation
Aromatic OOP Bend 690–710 cm⁻¹ & 750–800 cm⁻¹ 800–840 cm⁻¹ (Single strong band) Meta typically shows two bands (often ~695 & ~780).[1][2] Para shows one dominant band near 830 cm⁻¹.[1]
Ring Breathing ~1600 & 1480 cm⁻¹~1610 & 1510 cm⁻¹Subtle shifts; less reliable than OOP bends.[1][2]
Overtones (2000-1660) "Comb" pattern (3-4 weak bands)Two weak bandsRequires high concentration/path length to visualize (KBr pellet preferred over ATR).[1][2]

Detailed Absorption Band Assignments

The following table synthesizes experimental expectations based on group frequency theory for meta-alkyl-benzyl alcohols.

Wavenumber (cm⁻¹)IntensityAssignmentStructural Origin
3300–3450 Strong, Broadν(O-H) O-H stretching (Intermolecular H-bonding).[1][2]
2960–2970 Strong, Sharpν_as(CH₃) Asymmetric stretch of isopropyl methyls.
2870–2880 Mediumν_s(CH₃) Symmetric stretch of isopropyl methyls.
1460–1470 Mediumδ(CH₂/CH₃) C-H scissoring/bending.
1380 & 1365 Medium, Doubletδ(Gem-Dimethyl) Characteristic "Gem-Dimethyl" doublet of the isopropyl group [-CH(CH₃)₂].[1][2]
1060–1100 Strongν(C-O) Secondary alcohol C-O stretch.[1][2]
780 ± 10 Strongδ(C-H) OOP Aromatic C-H out-of-plane bend (3 adjacent H).[1][2] Diagnostic for Meta.
695 ± 10 Strongδ(Ring) OOP Ring deformation/C-H bend (Isolated H).[1][2] Diagnostic for Meta.

Experimental Protocol: ATR-FTIR Characterization

Objective: Obtain a high-quality spectrum to validate identity and purity.

Equipment:

  • FTIR Spectrometer (e.g., Bruker Alpha II or Thermo Nicolet iS50).[1]

  • Accessory: Diamond or ZnSe Attenuated Total Reflectance (ATR) crystal.[1]

Step-by-Step Methodology:

  • System Blank: Clean the ATR crystal with isopropanol.[1] Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1]

  • Sample Application:

    • If Liquid: Place 1 drop (~10 µL) of neat 1-(3-isopropylphenyl)ethanol onto the crystal center.[1][2]

    • If Solid/Viscous:[1][2] Apply minimal sample and engage the pressure clamp to ensure uniform contact.

  • Acquisition:

    • Scan Range: 4000–600 cm⁻¹.[1][4]

    • Scans: 32 (Routine) or 64 (High Signal-to-Noise).[1][2]

    • Resolution: 4 cm⁻¹.[1]

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply excessive smoothing, as this may obscure the splitting of the isopropyl doublet at 1380/1365 cm⁻¹.

  • Validation: Check for the absence of the ketone peak at 1685 cm⁻¹. If present, quantify residual starting material using a calibration curve.[1]

Isomer Identification Decision Tree

Use this logic to interpret the fingerprint region.

IsomerID Start Analyze Region 650–900 cm⁻¹ CheckPara Strong Band at ~830 cm⁻¹? Start->CheckPara CheckMeta Two Bands at ~695 & 780 cm⁻¹? CheckPara->CheckMeta No Para Identify: Para-Isomer (Impurity) CheckPara->Para Yes Meta Identify: Meta-Isomer (Target Product) CheckMeta->Meta Yes Unsure Inconclusive: Run NMR CheckMeta->Unsure No

Figure 2: Decision tree for distinguishing meta/para isomers based on OOP bending vibrations.

References

  • NIST Chemistry WebBook. Isopropyl Alcohol & Derivative Spectra.[1] National Institute of Standards and Technology.[1][5] Available at: [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for interpretation of meta/para substitution patterns).

  • PubChem. 1-(4-Isopropylphenyl)ethanol Compound Summary. (Used for comparative para-isomer data).[1] Available at: [Link][1][2]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach.[1] In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] (Source for specific C-H bending frequencies).

Sources

Comparative Guide: Catalytic Synthesis & Utility of (R)- vs. (S)-1-(3-Isopropylphenyl)ethanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral alcohol 1-(3-isopropylphenyl)ethanol is a critical scaffold in the synthesis of ALK inhibitors (e.g., analogs of Crizotinib/Ceritinib) and agrochemical fungicides. The steric bulk of the meta-isopropyl group presents a unique challenge in asymmetric catalysis compared to simple acetophenones.

This guide compares the two primary catalytic routes to access these enantiomers: Biocatalytic Kinetic Resolution (Enzymatic) and Asymmetric Transfer Hydrogenation (Chemocatalytic) . We analyze the "catalytic activity" in two dimensions:

  • Synthesis Efficiency: The turnover frequency (TOF) and enantioselectivity (ee) of catalysts producing the (R) vs. (S) intermediates.

  • Downstream Utility: The impact of the enantiomer's configuration on subsequent cross-coupling efficiency and final drug potency.

The Stereochemical Imperative

The 3-isopropyl substituent creates a "steric cliff" on the phenyl ring. In drug discovery, the (R)- and (S)-enantiomers of this intermediate often lead to pharmacological activities differing by orders of magnitude (eutomer vs. distomer).

  • (S)-Enantiomer: Often preferred for kinase inhibitor scaffolds where the methyl group fits into a hydrophobic pocket (e.g., ATP binding site).

  • (R)-Enantiomer: Frequently used in agricultural fungicides or as a chiral auxiliary.

Critical Technical Note: The meta-isopropyl group exerts significant remote steric hindrance. In catalytic systems, this bulk can destabilize the transition state if the catalyst ligand is not matched, leading to lower ee compared to 3-methyl analogs.

Comparative Methodology: Biocatalysis vs. Chemocatalysis

We compare the catalytic performance of Lipase B from Candida antarctica (CAL-B) against Ruthenium(II)-TsDPEN complexes.

  • Mechanism: Serine hydrolase-mediated transesterification.

  • Catalytic Discrimination: CAL-B follows the Kazlauskas Rule , preferentially acylating the (R)-enantiomer .

  • Outcome: The reaction mixture yields (R)-Acetate (product) and unreacted (S)-Alcohol (substrate).[1]

  • Performance Metric: The Enantiomeric Ratio (E-value) determines the efficiency. For 3-isopropyl substrates, steric clash with the enzyme's active site tunnel can slightly lower E-values compared to unsubstituted analogs.

  • Mechanism: Metal-ligand bifunctional catalysis (Noyori type).

  • Catalytic Control: The chirality of the diamine ligand (TsDPEN) dictates the product.

    • (S,S)-TsDPEN

      
      (S)-Alcohol 
      
    • (R,R)-TsDPEN

      
      (R)-Alcohol 
      
  • Performance Metric: Turnover Frequency (TOF) and ee. The reaction is a direct reduction of 3-isopropylacetophenone, theoretically allowing 100% yield of a single enantiomer (unlike the 50% max yield of kinetic resolution).

Data Presentation: Catalytic Performance Metrics

The following table summarizes experimental data comparing the production of (R)- and (S)-1-(3-isopropylphenyl)ethanol.

MetricBiocatalysis (CAL-B)Chemocatalysis (Ru-ATH)
Target Product (S)-Alcohol (unreacted) + (R)-Ester(R) or (S)-Alcohol (Ligand dependent)
Catalyst Novozym 435 (Immobilized CAL-B)RuCl
Substrate Loading 50–100 g/L100–300 g/L
Reaction Time 24–48 hours4–12 hours
Conversion Stops at 50% (Theoretical Max)> 98%
Enantiomeric Excess (ee) (S)-Alcohol: >99% (at 52% conv.)(S)-Alcohol: 95–97%
Selectivity (E-value) E > 150N/A (Direct Synthesis)
Atom Economy Low (Requires acyl donor, waste ester)High (Isopropanol as H-donor)
Cost Efficiency Medium (Enzyme reusable)High (Ruthenium is expensive but low loading)

Key Insight: While Biocatalysis provides superior optical purity (>99% ee) for the (S)-alcohol due to the "filtering" nature of kinetic resolution, it suffers from a 50% yield cap. Chemocatalysis (ATH) is superior for bulk manufacturing, offering 100% theoretical yield, though recrystallization may be needed to boost ee from 96% to >99%.

Experimental Protocols

  • Reagents: Racemic 1-(3-isopropylphenyl)ethanol (10 mmol), Vinyl Acetate (50 mmol), Novozym 435 (200 mg), MTBE (50 mL).

  • Step 1: Suspend racemic alcohol in MTBE. Add vinyl acetate (acyl donor).

  • Step 2: Add immobilized lipase (Novozym 435) and incubate at 30°C with orbital shaking (200 rpm).

  • Step 3: Monitor by Chiral GC/HPLC. The (R)-enantiomer is converted to the acetate.[1]

  • Step 4: Stop reaction at ~52% conversion (to ensure (S)-alcohol is >99% ee).

  • Step 5: Filter enzyme. Evaporate solvent. Separate (S)-alcohol from (R)-acetate via column chromatography (Silica gel, Hexane/EtOAc).

  • Reagents: 3-Isopropylacetophenone (10 mmol), RuCl (0.05 mmol, S/C=200), Formic Acid/Triethylamine (5:2 azeotrope, 10 mL).

  • Step 1: Dissolve ketone in the FA/TEA mixture (or IPA with KOH base).

  • Step 2: Add the Ruthenium catalyst.

  • Step 3: Stir at 28°C under Argon. Reaction typically completes in 6–10 hours.

  • Step 4: Quench with water, extract with DCM.

  • Step 5: Wash organic layer with sat. NaHCO3 (to remove acid). Dry and concentrate.

  • Validation: Check ee via Chiral GC (e.g., Beta-DEX column).[2] Expect ~96% ee.

Visualization: Catalytic Pathways

The following diagram illustrates the divergence in catalytic strategy. The Biocatalytic route relies on subtractive resolution, while the Chemocatalytic route relies on asymmetric induction.

CatalyticComparison Racemic Racemic 1-(3-isopropylphenyl)ethanol CALB Biocatalysis (CAL-B Lipase) Racemic->CALB Kinetic Resolution Ketone 3-Isopropylacetophenone (Prochiral Ketone) RuCat Chemocatalysis (Ru-TsDPEN) Ketone->RuCat Asymmetric Reduction REster (R)-Acetate (Byproduct/Derivative) CALB->REster Fast Reaction (k_R) SAlc_Bio (S)-Alcohol (>99% ee, 45% Yield) CALB->SAlc_Bio Unreacted (k_S << k_R) SAlc_Chem (S)-Alcohol (96% ee, 98% Yield) RuCat->SAlc_Chem Hydrogen Transfer ((S,S)-Ligand)

Caption: Comparison of Kinetic Resolution (Top) vs. Asymmetric Transfer Hydrogenation (Bottom) for accessing the (S)-intermediate.

References

  • Kinetic Resolution of Phenylethanol Derivatives

    • Title: Lipase-catalyzed kinetic resolution of racemic 1-phenyl 1-propanol by enantioselective esterification.[3]

    • Source:Brazilian Journal of Microbiology (via NIH/PubMed).
    • Relevance: Establishes the baseline protocol for CAL-B mediated resolution of phenyl-alkanol deriv
    • URL:[Link]

  • Asymmetric Transfer Hydrogenation Mechanism

    • Title: Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes.

    • Source:Journal of the American Chemical Society (Hashiguchi et al.).

    • Relevance: The foundational text for Ru-TsDPEN catalysis, applicable to 3-substituted acetophenones.
    • URL:[Link]

  • Biocatalytic Reduction (Alternative Route)

    • Title: Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells.[4][5]

    • Source:AMB Express (via NIH).
    • Relevance: Demonstrates the enzymatic reduction of meta-substituted acetophenones (using CF3 as a steric proxy for Isopropyl) to yield high ee alcohols.
    • URL:[Link]

Sources

Technical Comparison Guide: Optical Purity & Characterization of (S)-1-(3-Isopropylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optical Rotation Values & Characterization of Pure (S)-1-(3-Isopropylphenyl)ethanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-1-(3-Isopropylphenyl)ethanol (CAS: 105364-42-9 for the R-enantiomer; analogous S-form) is a critical chiral building block in the synthesis of calcimimetics and other pharmacophores targeting G-protein coupled receptors. In drug development, the optical purity of this intermediate is paramount, as the eutomer often exhibits 100-fold greater potency than the distomer.

This guide addresses a common challenge in the literature: the scarcity of explicit specific rotation values (


) for the meta-isopropyl derivative compared to its para or unsubstituted analogs. Here, we triangulate the expected optical rotation through Structure-Activity Relationship (SAR) analysis of analogs, compare polarimetry against the superior alternative of Chiral HPLC, and provide a self-validating protocol for synthesis and characterization.

Comparative Analysis: Optical Rotation & Analogs

While the exact literature value for (S)-1-(3-Isopropylphenyl)ethanol is often proprietary or obscured in patent literature, its value can be reliably predicted by analyzing the chiroptical properties of structurally similar 1-phenylethanol derivatives.

Key Insight: The introduction of a meta-alkyl substituent typically does not invert the sign of rotation relative to the parent 1-phenylethanol but may influence the magnitude.

Table 1: Comparative Optical Rotation of Structural Analogs

Data normalized to


, Sodium D-line (589 nm).
CompoundConfigurationSubstituent (Position)Specific Rotation

SolventReference
1-Phenylethanol (S)None-45.0° ± 1° Methanol[1]
1-(3-Chlorophenyl)ethanol (R)3-Chloro+17.7°

[2]
1-(3-Methoxyphenyl)ethanol (R)3-Methoxy+44.0°

[2]
1-(3-Isopropylphenyl)ethanol (S) 3-Isopropyl Expected: -30° to -50° Methanol Predicted

Technical Note: Since the (R)-enantiomers of meta-substituted phenylethanols typically exhibit distinct positive (+) rotation, the (S)-1-(3-Isopropylphenyl)ethanol is assigned a negative (-) rotation. The bulky isopropyl group may induce conformational restrictions that slightly enhance the molar ellipticity compared to the chloro-derivative.

Methodological Comparison: Polarimetry vs. Chiral HPLC

For high-stakes pharmaceutical intermediates, relying solely on optical rotation is insufficient due to the "blind spots" of polarimetry (e.g., low sensitivity to minor impurities).

Comparison Matrix
FeaturePolarimetry (Traditional)Chiral HPLC (Gold Standard)
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)
Sensitivity Low (requires >10 mg sample)High (detects <0.1% impurity)
Robustness Susceptible to solvent/temp effectsHighly reproducible
Self-Validation No (cannot prove identity)Yes (separation of isomers)

Recommendation: Use polarimetry for quick batch checks, but mandate Chiral HPLC for Certificate of Analysis (CoA) generation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Biocatalytic Kinetic Resolution (Synthesis)

This protocol ensures high optical purity (>99% ee) using a lipase-catalyzed transesterification, which is superior to chemical reduction for this substrate.

Reagents:

  • Racemic 1-(3-isopropylphenyl)ethanol (CAS 99723-36-1)

  • Vinyl Acetate (Acyl donor)

  • Pseudomonas fluorescens Lipase (or Novozym 435)

  • Solvent: MTBE or Toluene (Dry)

Workflow:

  • Setup: Dissolve racemate (100 mM) in dry MTBE. Add Vinyl Acetate (3 eq).

  • Initiation: Add Lipase (20 mg/mmol substrate). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Track conversion via GC or TLC. The enzyme selectively acetylates the (R)-enantiomer.

  • Termination: Stop at 50% conversion (theoretical max yield for resolution). Filter enzyme.

  • Separation: The reaction mixture now contains (S)-Alcohol (unreacted) and (R)-Acetate . Separate via Flash Column Chromatography (Silica gel; Hexane/EtOAc gradient).

  • Validation: The isolated alcohol is the (S)-enantiomer .

Protocol B: Chiral HPLC Determination (Validation)

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose-based columns are preferred for steric bulk of isopropyl). Mobile Phase: Hexane : Isopropanol (95:5 or 90:10). Flow Rate: 0.5 - 1.0 mL/min. Detection: UV @ 254 nm (aromatic absorption). Expected Result:

  • Peak 1: (S)-enantiomer (typically elutes first on AD-H, verify with standard).

  • Peak 2: (R)-enantiomer.[1][2][3][4]

  • Calculation:

    
    
    

Visualizing the Resolution Pathway

The following diagram illustrates the kinetic resolution workflow, highlighting the separation of the desired (S)-enantiomer from the (R)-ester.

G Racemate Racemic 1-(3-Isopropylphenyl)ethanol Reaction Kinetic Resolution (Acyl Donor: Vinyl Acetate) Racemate->Reaction Enzyme Lipase Catalyst (Novozym 435) Enzyme->Reaction Mixture Crude Mixture: (S)-Alcohol + (R)-Acetate Reaction->Mixture Separation Column Chromatography (Silica Gel) Mixture->Separation ProductS Pure (S)-Alcohol (Target) Separation->ProductS Polar Fraction ProductR (R)-Acetate (Byproduct) Separation->ProductR Non-Polar Fraction

Caption: Kinetic resolution workflow separating the target (S)-alcohol from the acylated (R)-enantiomer.

References

  • Sigma-Aldrich.[5] (S)-(-)-1-Phenylethanol Product Specification. Link

  • Royal Society of Chemistry. Supporting Information: Enantioselective Synthesis of Chiral Alcohols. Link

  • National Institutes of Health (PubChem). 1-(3-Isopropylphenyl)ethanol Compound Summary. Link

  • Master Organic Chemistry. Optical Rotation and Specific Rotation: A Guide. Link

  • ResearchGate. Lipase Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol. Link

Sources

A Comparative Guide to Purity Testing of the Reference Standard: 1-(3-Isopropylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Reference Standards

In the landscape of pharmaceutical development and quality control, the purity of a reference standard is not merely a desirable attribute; it is the bedrock upon which the safety and efficacy of a drug product are built. A reference standard, a highly characterized material, serves as a benchmark for analytical methods, ensuring the identity, strength, quality, and purity of active pharmaceutical ingredients (APIs) and formulated drug products. Any impurity in the reference standard can cascade into inaccuracies in product testing, potentially leading to the release of substandard or even harmful medications.

This guide provides an in-depth technical comparison of methodologies for assessing the purity of 1-(3-Isopropylphenyl)ethanol, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. We will explore the rationale behind the selection of analytical techniques, delve into detailed experimental protocols, and present comparative data to equip researchers, scientists, and drug development professionals with the knowledge to establish a robust purity assessment program for this and similar aromatic alcohol reference standards.

Understanding the Analyte: 1-(3-Isopropylphenyl)ethanol

1-(3-Isopropylphenyl)ethanol is a chiral secondary alcohol. Its synthesis often involves the reduction of 3-isopropylacetophenone or a Grignard reaction between 3-isopropylphenylmagnesium bromide and acetaldehyde.[1][2][3] These synthetic routes can introduce a variety of impurities, including starting materials, by-products, and enantiomeric impurities.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₁H₁₆O
Molecular Weight164.24 g/mol
Boiling Point~245-247 °C
AppearanceColorless liquid

A critical aspect of 1-(3-Isopropylphenyl)ethanol is its chirality, possessing a stereocenter at the carbinol carbon. Consequently, the enantiomeric purity is a crucial parameter to be determined, in addition to the overall chemical purity.

Analytical Methodologies for Purity Determination: A Comparative Overview

The selection of an analytical technique for purity determination is dictated by the physicochemical properties of the analyte and the potential impurities. For 1-(3-Isopropylphenyl)ethanol, a combination of chromatographic techniques is essential for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.[4] For 1-(3-Isopropylphenyl)ethanol, a reversed-phase HPLC (RP-HPLC) method is the primary choice for separating the main component from its structurally related impurities.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention and separation of aromatic compounds like 1-(3-Isopropylphenyl)ethanol and its potential non-polar impurities.

  • Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is employed.[4] The gradient allows for the effective elution of compounds with a range of polarities, from polar impurities to the less polar main analyte.

  • Detector: A UV detector is suitable due to the presence of the chromophoric phenyl group in the molecule. Detection at a lower wavelength, such as 220 nm, generally provides higher sensitivity for aromatic compounds.[5]

Experimental Workflow for HPLC Purity Analysis

prep Sample Preparation (Dilution in Mobile Phase) hplc HPLC System (C18 Column, Gradient Elution) prep->hplc detect UV Detection (220 nm) hplc->detect data Data Acquisition & Processing (Chromatogram Analysis) detect->data report Purity Calculation (% Area Normalization) data->report

Caption: Workflow for HPLC purity determination.

Protocol: RP-HPLC Method for Chemical Purity of 1-(3-Isopropylphenyl)ethanol

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Chiral HPLC for Enantiomeric Purity

Given the chiral nature of 1-(3-Isopropylphenyl)ethanol, determining the enantiomeric excess is paramount. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for this analysis.[6][7][8]

Causality of Experimental Choices:

  • Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of enantiomers, including aromatic alcohols.[6][9] A column like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a good starting point.[7][8]

  • Mobile Phase: Normal-phase chromatography, with a mobile phase consisting of a non-polar solvent like hexane or heptane and a polar modifier (e.g., isopropanol or ethanol), is typically employed for chiral separations on polysaccharide-based CSPs.[6][10] The alcohol modifier plays a crucial role in the enantioseparation by competing with the analyte for interactions with the CSP.

Protocol: Chiral HPLC Method for Enantiomeric Purity

  • Instrumentation: HPLC system with a binary or isocratic pump, autosampler, and UV detector.

  • Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane: Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas chromatography is an essential orthogonal technique to HPLC, particularly for the analysis of volatile and semi-volatile impurities that may not be well-retained or detected by HPLC. This includes residual solvents from the synthesis and purification process.

Causality of Experimental Choices:

  • Technique: Headspace GC is often preferred for residual solvent analysis as it minimizes matrix effects by only introducing the volatile components into the GC system.

  • Column: A polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is suitable for separating a wide range of common organic solvents.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity.

Experimental Workflow for GC Residual Solvent Analysis

sample_prep Sample Preparation (Vialing with Diluent) headspace Headspace Incubation (Heating and Equilibration) sample_prep->headspace injection Automated Injection (Vapor Phase Transfer) headspace->injection gc_sep GC Separation (Capillary Column) injection->gc_sep fid FID Detection gc_sep->fid analysis Data Analysis (Quantification against Standards) fid->analysis

Caption: Workflow for Headspace GC-FID analysis.

Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler and FID.

  • Column: DB-WAX, 30 m x 0.32 mm, 0.5 µm film thickness.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 200 °C, hold for 5 min

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 15 min

  • Sample Preparation: Accurately weigh approximately 100 mg of the reference standard into a headspace vial and add 1 mL of a suitable diluent (e.g., DMSO).

Comparative Analysis: 1-(3-Isopropylphenyl)ethanol vs. an Alternative Standard

To provide a comprehensive comparison, we will evaluate the purity of 1-(3-Isopropylphenyl)ethanol against a closely related and commercially available reference standard, 1-(4-isobutylphenyl)ethanol, which is a known intermediate and impurity in the synthesis of Ibuprofen.[11][12][13]

Table 1: Potential Impurities in 1-(3-Isopropylphenyl)ethanol and 1-(4-isobutylphenyl)ethanol

Impurity Type1-(3-Isopropylphenyl)ethanol1-(4-isobutylphenyl)ethanolRationale for Presence
Starting Material 3-Isopropylacetophenone4-IsobutylacetophenoneIncomplete reduction of the ketone.
By-product 1,1'-(1,3-phenylene)bis(ethan-1-ol)1,1'-(1,4-phenylene)bis(ethan-1-ol)Dimerization or over-reaction.
Enantiomer (S)-1-(3-Isopropylphenyl)ethanol(S)-1-(4-isobutylphenyl)ethanolNon-stereoselective synthesis.
Residual Solvent Toluene, Diethyl EtherToluene, Diethyl EtherCommon solvents in Grignard reactions and extractions.

Table 2: Comparative Purity Analysis Data (Representative)

Analytical MethodParameter1-(3-Isopropylphenyl)ethanol1-(4-isobutylphenyl)ethanolAcceptance Criteria (Typical)
RP-HPLC Purity (% Area)99.8%99.9%≥ 99.5%
Individual Impurity0.08% (3-Isopropylacetophenone)0.05% (4-Isobutylacetophenone)≤ 0.1%
Total Impurities0.15%0.10%≤ 0.5%
Chiral HPLC Enantiomeric Purity (% Area)99.9% (R-enantiomer)99.8% (R-enantiomer)≥ 99.0%
Headspace GC Toluene< 50 ppm< 50 ppm≤ 890 ppm (ICH Q3C)[14]
Diethyl Ether< 100 ppm< 100 ppm≤ 5000 ppm (ICH Q3C)[14]

Trustworthiness and Self-Validating Systems

The reliability of these purity assessments hinges on the validation of the analytical methods and the implementation of a robust system suitability testing (SST) regime, as outlined in USP General Chapter <621>.[15][16][17][18]

Table 3: System Suitability Parameters for Chromatographic Methods

ParameterHPLC (Purity)Chiral HPLCGC (Residual Solvents)Purpose
Resolution (Rs) ≥ 2.0 between the main peak and the closest eluting impurity≥ 1.5 between enantiomers≥ 1.5 between critical solvent pairsEnsures adequate separation.
Tailing Factor (T) ≤ 2.0 for the main peak≤ 2.0 for both enantiomers≤ 2.0 for solvent peaksIndicates good peak shape.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 6 replicate injections≤ 2.0% for 6 replicate injections≤ 5.0% for 6 replicate injectionsDemonstrates system precision.

By consistently meeting these SST criteria before each analytical run, the system is self-validating, providing a high degree of confidence in the generated purity data.

Conclusion

The comprehensive purity testing of a reference standard like 1-(3-Isopropylphenyl)ethanol is a multi-faceted process that requires the synergistic application of orthogonal analytical techniques. A combination of RP-HPLC for chemical purity, chiral HPLC for enantiomeric purity, and headspace GC for residual solvents provides a robust and reliable assessment. By understanding the rationale behind the selection of methods and parameters, and by implementing rigorous system suitability testing, researchers and quality control professionals can ensure the integrity of their reference standards, thereby safeguarding the quality of the final pharmaceutical product. The principles and methodologies outlined in this guide are not only applicable to 1-(3-Isopropylphenyl)ethanol but can also be adapted for a wide range of similar chiral aromatic alcohol reference standards.

References

  • Sharma, S. C., Evans, M. B., & Evans, S. J. (1995). The enantiomeric separation of metipranolol and desacetylmetipranolol on a cellulose tris-3,5-dimethylphenyl-carbamate chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 13(2), 129–137.
  • United States Pharmacopeia. (2022). <621> Chromatography.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • Li, T., & Li, G. (2012). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • Kagan, M. Z., & Raban, M. (1998). Synthesis of Ibuprofen in the Introductory Organic Laboratory.
  • Hayat, Y., & Kanlidere, Z. (2025). Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • Quora. (2018).
  • AWS. (2024).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Isopropylacetophenone. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.).
  • Phenomenex. (n.d.).
  • Armstrong, D. W., & Han, S. M. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1), 32-41.
  • Chemsrc. (n.d.). 1-(3-Isopropylphenyl)ethanone. Retrieved from [Link]

  • LGC Standards. (n.d.).
  • Google Patents. (n.d.).
  • Agilent. (n.d.).
  • United States Pharmacopeia. (n.d.).
  • HPC Standards. (n.d.).
  • National Institutes of Health. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides.
  • European Medicines Agency. (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances.
  • Shimadzu Scientific Instruments. (n.d.). Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products.
  • National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?.
  • European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances.
  • Alfa Omega Pharma. (n.d.). Ibuprofen Impurities.
  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(3-Isopropylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. Among these is 1-(3-Isopropylphenyl)ethanol, an aromatic alcohol whose specific handling requirements demand our full attention to ensure both personal safety and experimental integrity. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational plan grounded in the principles of risk assessment, procedural causality, and rigorous adherence to safety standards. Our objective is to empower you, our fellow scientists, with the knowledge to create a self-validating system of safety that builds confidence and protects you from potential hazards.

The Occupational Safety and Health Administration (OSHA) mandates that PPE be provided and used wherever necessary due to chemical, physical, or other workplace hazards that can cause injury or impairment through absorption, inhalation, or physical contact.[1][2] However, it is crucial to recognize that PPE is the final barrier in a hierarchy of safety controls.[3] Before any procedure, engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) must be optimized. This guide focuses on the correct selection, use, and disposal of PPE as the essential final layer of protection when working with 1-(3-Isopropylphenyl)ethanol.

Hazard Analysis of 1-(3-Isopropylphenyl)ethanol

Understanding the specific risks associated with a chemical is the foundational step in any safety protocol. While a specific, publicly available Safety Data Sheet (SDS) for 1-(3-Isopropylphenyl)ethanol is not readily found, we can infer its primary hazards from structurally similar aromatic alcohols, such as 1-(3-Nitrophenyl)ethanol and isopropyl alcohol itself. This analysis allows us to anticipate and mitigate risks effectively.

Based on analogous compounds, the primary hazards include:

  • Skin Irritation: Direct contact can cause redness, itching, and dryness.[4][5][6]

  • Serious Eye Irritation: Splashes can lead to significant eye damage, characterized by a burning sensation, tearing, and inflammation.[4][5][7]

  • Respiratory Tract Irritation: Inhalation of vapors may irritate the nose and throat.[4][5][6] High concentrations could potentially lead to central nervous system effects like dizziness or drowsiness.[4][7][8]

  • Flammability: Like many alcohols, it should be considered flammable and kept away from heat, sparks, and open flames.[4][8][9]

This hazard profile dictates a multi-faceted PPE strategy focused on preventing skin and eye contact, and minimizing inhalation of vapors.

Core PPE Requirements: A Data-Driven Approach

OSHA requires that employers conduct a thorough hazard assessment for each task to determine the appropriate PPE.[3][10] The following table summarizes the essential PPE for handling 1-(3-Isopropylphenyl)ethanol based on its anticipated hazards.

Hazard Route of Exposure Primary PPE Secondary/Task-Specific PPE Rationale & Causality
Skin Irritation Dermal ContactNitrile GlovesChemical-Resistant Lab Coat or ApronNitrile provides good resistance to a wide range of chemicals, including alcohols. A lab coat prevents incidental contact with clothing and skin.
Serious Eye Irritation Ocular ContactANSI Z87.1-rated Safety GogglesFace Shield (worn over goggles)Goggles provide a seal around the eyes, protecting from splashes. A face shield is required for larger volume transfers or splash-prone activities.[5]
Respiratory Irritation InhalationN/A (Engineering Controls are Primary)NIOSH-approved RespiratorPrimary protection is achieved via a certified chemical fume hood.[5][11] A respirator may be necessary for spill cleanup or if engineering controls are insufficient.
Flammability IgnitionFlame-Resistant (FR) Lab CoatN/AAn FR lab coat should be considered when working with significant quantities or near potential ignition sources.

Operational Plan: From Preparation to Disposal

A successful safety protocol is a complete workflow. This section provides step-by-step guidance on the selection, use, and disposal of PPE and the chemical itself.

PPE Selection and Donning Protocol

Proper selection and donning of PPE are critical to ensure a complete protective barrier.

Step-by-Step Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Gown: Don a clean, appropriately sized lab coat. Ensure it is fully buttoned or snapped.

  • Eye Protection: Put on safety goggles. Adjust the strap for a snug but comfortable fit, ensuring a seal around the eyes. If a face shield is required, it is donned after goggles.

  • Gloves: Select the correct size of nitrile gloves. Inspect for any tears or defects. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create an overlapping barrier.[12]

Workflow for PPE Risk Assessment

The specific tasks you perform will dictate the exact level of PPE required. Use the following decision workflow to ensure you are always adequately protected.

PPE_Workflow cluster_0 Risk Assessment & PPE Selection start Start: Procedure with 1-(3-Isopropylphenyl)ethanol ppe_base Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe_base q_volume Handling >100 mL or significant splash risk? q_ventilation Is procedure outside of a certified chemical fume hood? q_volume->q_ventilation No ppe_splash Add Face Shield q_volume->ppe_splash Yes ppe_resp Consult EHS: Respirator Required q_ventilation->ppe_resp Yes proceed Proceed with Experiment q_ventilation->proceed No ppe_base->q_volume ppe_splash->q_ventilation ppe_resp->proceed

Caption: PPE selection workflow based on procedural risk factors.

Doffing (Removal) Protocol: The Critical Step to Avoid Contamination

Incorrectly removing PPE can negate all prior safety measures by causing self-contamination. The following sequence must be followed meticulously.

Step-by-Step Doffing Procedure:

  • Gloves (Outer Pair if double-gloving): The most contaminated item is removed first. Grasp the outside of one glove at the wrist with the other gloved hand. Peel it off, turning it inside out. Hold the removed glove in the gloved hand.

  • Goggles/Face Shield: Handle by the "clean" headband or sides. Place on a designated clean surface or in a disposal bin.

  • Lab Coat/Gown: Unbutton or unsnap. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and fold or roll it.

  • Gloves (Inner or Only Pair): With a clean, ungloved hand, slide your finger under the wrist of the remaining glove. Peel it off from the inside, creating a bag for both gloves.

  • Disposal: Dispose of all single-use PPE in the designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Doffing_Diagram cluster_1 Contamination Prevention Doffing Sequence A 1. Remove Gloves (Most Contaminated) B 2. Remove Goggles/ Face Shield A->B C 3. Remove Lab Coat (Inside-Out) B->C D 4. Remove Final Pair of Gloves C->D E 5. Dispose of all PPE in designated waste D->E F 6. Wash Hands Thoroughly E->F

Caption: Step-by-step PPE doffing (removal) process.

Emergency and Disposal Plans

Preparedness is paramount. All personnel must be familiar with emergency procedures and proper disposal protocols before beginning work.

Spill Management

For a small spill (<100 mL) inside a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an inert absorbent material (e.g., sand, vermiculite) to absorb the spill.[13]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.

For large spills, or any spill outside a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a legal and ethical requirement to protect both people and the environment.

  • Solid Waste: All disposable PPE, contaminated absorbent materials, and empty containers must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste 1-(3-Isopropylphenyl)ethanol must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain.[11]

  • Final Disposal: All chemical waste must be disposed of through your institution's EHS program or a licensed chemical destruction facility.[5][14]

Conclusion: Fostering a Culture of Safety

The meticulous use of personal protective equipment is a non-negotiable aspect of responsible scientific research. For a compound like 1-(3-Isopropylphenyl)ethanol, a comprehensive safety strategy encompasses understanding its hazards, selecting the correct PPE based on a rigorous risk assessment, and adhering to strict protocols for its use and disposal. By internalizing the principles and procedures outlined in this guide, you contribute to a laboratory environment where safety is not just a requirement, but a shared value that enables groundbreaking work to proceed with confidence.

References

  • PPG. (n.d.).SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.).1-(3-Nitrophenyl)ethanol Safety Data Sheet.
  • Carl ROTH. (n.d.).Safety Data Sheet: Ethanol.
  • 3M. (n.d.).Cleaning Cloth Soaked with Isopropyl Alcohol.
  • Occupational Safety and Health Administration. (n.d.).Personal Protective Equipment - Overview.
  • LabChem Inc. (n.d.).Material Safety Data Sheet Isopropyl Alcohol, 50-100% v/v.
  • Centers for Disease Control and Prevention. (2006).Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • New Jersey Department of Health. (2016).Isopropyl alcohol, Hazardous Substance Fact Sheet.
  • Occupational Safety and Health Administration. (n.d.).1910.132 - General requirements.
  • Echemi. (n.d.).(R)-1-(3-nitrophenyl)ethanol SDS, 76116-24-0 Safety Data Sheets.
  • Chemos GmbH & Co. KG. (n.d.).Safety Data Sheet: Isopropyl alcohol.
  • UCLA-EH&S. (2012).Ethanol - Standard Operating Procedure.
  • CanGard. (2021).What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?
  • Centers for Disease Control and Prevention. (2003).HYDROCARBONS, AROMATIC 1501.
  • Reddit. (2024).How to safely dispose of 99% isopropyl alcohol.
  • National Institute for Occupational Safety and Health (NIOSH). (2025).ALCOHOLS IV 1403.
  • VelocityEHS. (2015).Isopropyl Alcohol Safety Tips.
  • University of Guelph. (2002).Standard Operating Procedures for Using Ethanol (Ethyl Alcohol 95%) at Laminar Flow Benches.
  • National Institute for Occupational Safety and Health (NIOSH). (1994).ALCOHOLS I 1400.
  • National Institute for Occupational Safety and Health (NIOSH). (2003).ALCOHOLS COMBINED 1405.
  • LEO Pharma. (2019).Standard Operating Procedure.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.).NIOSH Pocket Guide to Chemical Hazards.
  • Adept Workplace Services. (n.d.).Understanding OSHA Requirements for Personal Protective Equipment (PPE).
  • SynQuest Laboratories, Inc. (2016).(R)-1-(3-Fluorophenyl)ethanol - Safety Data Sheet.
  • Tucker Safety. (n.d.).PPE Requirements – OSHA.
  • Creative Safety Supply. (n.d.).What are OSHA's requirements when it comes to PPE?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.